Allocystathionine
Description
Properties
IUPAC Name |
(2S)-2-amino-4-(2-amino-2-carboxyethyl)sulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRYLPWNYFXEMH-ROLXFIACSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCC(C(=O)O)N)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSCC(C(=O)O)N)[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | Cystathionine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13556 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Allocystathionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
61949-06-2, 535-34-2 | |
| Record name | S-(2-Amino-2-carboxyethyl)-L-homocysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61949-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allocystathionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
281 °C | |
| Record name | Allocystathionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Allocystathionine vs. Cystathionine: A Technical Guide to Their Divergent Biological Roles and Analytical Differentiation
Senior Application Scientist: Dr. Evelyn Reed
Abstract
Within the intricate network of sulfur amino acid metabolism, the distinction between stereoisomers can mean the difference between a vital metabolic intermediate and a potential biomarker for disease. This technical guide provides an in-depth exploration of L-cystathionine and its diastereomer, L-allocystathionine. While structurally similar, these molecules originate from different metabolic pathways, possess distinct biological relevance, and require specific analytical methodologies for accurate differentiation. L-cystathionine is the canonical intermediate in the transsulfuration pathway, essential for cysteine and glutathione biosynthesis.[1][2][3] In contrast, L-allocystathionine is primarily a byproduct of the methionine salvage pathway, with its accumulation often indicating enzymatic defects, most notably in classical homocystinuria. This guide will dissect their structural differences, delineate their metabolic origins and fates, compare their clinical significance, and provide a detailed protocol for their analytical separation, offering a critical resource for researchers, clinicians, and professionals in drug development.
Introduction: The Significance of Stereoisomerism in the Transsulfuration Pathway
The metabolism of methionine is central to cellular function, governing processes from protein synthesis to methylation and redox homeostasis.[4] Two key pathways dictate the fate of methionine's sulfur-containing moiety: the methionine cycle and the transsulfuration pathway.
2.1 Overview of the Methionine Cycle and Transsulfuration Pathway
The methionine cycle is responsible for regenerating methionine and producing S-adenosylmethionine (SAM), the universal methyl donor.[4] A key product of this cycle is homocysteine. When methionine levels are high, homocysteine is directed away from remethylation and into the transsulfuration pathway.[1] This pathway irreversibly converts homocysteine into cysteine, a crucial precursor for the antioxidant glutathione, as well as taurine and hydrogen sulfide (H₂S).[2][3][5]
2.2 Introduction to Cystathionine as a Key Intermediate
The transsulfuration pathway is a two-step enzymatic process.[1] The first and rate-limiting step is the condensation of homocysteine with serine, catalyzed by the pyridoxal-5'-phosphate (PLP)-dependent enzyme cystathionine β-synthase (CBS).[2][6] The product of this reaction is the thioether amino acid, L-cystathionine.[7] Subsequently, cystathionine is cleaved by another PLP-dependent enzyme, cystathionine γ-lyase (CSE or CGL), to yield cysteine, α-ketobutyrate, and ammonia.[1][7][8]
2.3 The Emergence of Allocystathionine: A Stereoisomeric Conundrum
For many years, cystathionine was considered the sole intermediate of this name. However, advances in analytical chemistry revealed the presence of its diastereomer, L-allocystathionine, particularly in pathological states. While differing only in the stereochemical configuration at a single chiral center, this subtle structural variance has profound implications for its metabolic origin and biological significance, making its accurate identification and quantification essential for diagnosing and monitoring certain metabolic disorders.
Physicochemical and Structural Differences
The core difference between L-cystathionine and L-allocystathionine lies in their stereochemistry. Both are formed from L-homocysteine, but the configuration of the serine-derived portion dictates the final structure.
-
L-Cystathionine: Formed from L-homocysteine and L-serine. It has an (R) configuration at the α-carbon of the amino-carboxyethyl group.
-
L-Allocystathionine: Also derived from L-homocysteine. It is distinguished by an (S) configuration at the α-carbon of the amino-carboxyethyl group.
This difference in spatial arrangement, while seemingly minor, significantly affects how these molecules are recognized and processed by enzymes. The active sites of enzymes like CSE are highly specific, and the incorrect stereoisomer may bind poorly or not at all, preventing its metabolism.
Table 1: Comparative Physicochemical Properties
| Property | L-Cystathionine | L-Allocystathionine |
| IUPAC Name | S-((R)-2-amino-2-carboxyethyl)-L-homocysteine | S-((S)-2-amino-2-carboxyethyl)-L-homocysteine |
| CAS Number | 56-88-2 | 2999-97-5 |
| Molecular Formula | C₇H₁₄N₂O₄S | C₇H₁₄N₂O₄S |
| Molar Mass | 222.26 g/mol | 222.26 g/mol |
| Stereochemistry | (2R,2'R) or (L,L) configuration | (2S,2'R) or (D,L) configuration |
Metabolic Pathways and Biological Roles
The distinct metabolic origins of cystathionine and this compound are central to their different biological roles.
L-Cystathionine: The Canonical Intermediate
4.1.1 Formation via Cystathionine β-synthase (CBS) L-cystathionine is the primary product of the CBS-catalyzed reaction, which channels homocysteine into the transsulfuration pathway.[1] The activity of CBS is allosterically activated by SAM, ensuring that when methionine is abundant, its sulfur is efficiently shunted towards cysteine synthesis.[1][5]
4.1.2 Catabolism via Cystathionine γ-lyase (CSE/CGL) CSE specifically recognizes and cleaves L-cystathionine in an α,γ-elimination reaction to produce L-cysteine.[9] This step is crucial for supplying the cell with cysteine for the synthesis of proteins and the vital antioxidant glutathione.[2][7]
Diagram 1: The Canonical Transsulfuration Pathway
Caption: The canonical transsulfuration pathway for L-cysteine synthesis.
4.1.3 Biological Role The primary role of L-cystathionine is to serve as an essential intermediate in the de novo synthesis of cysteine in mammals.[1][7] This pathway is the sole route for this conversion and is critical for maintaining cellular redox balance through the production of glutathione.[1][2]
L-Allocystathionine: The Alternative Metabolite
4.2.1 Primary Formation Pathway: The Methionine Salvage (Yang) Cycle Unlike L-cystathionine, L-allocystathionine is not a product of the canonical transsulfuration pathway. Instead, it is thought to be primarily formed as a byproduct of the methionine salvage pathway (also known as the Yang Cycle).[10] This ubiquitous pathway recycles the methylthio- group from S-adenosylmethionine (SAM) byproducts, such as 5'-methylthioadenosine (MTA), to regenerate methionine.[10] In certain metabolic disturbances, particularly CBS deficiency, intermediates of this pathway can react with homocysteine in a "reverse" reaction catalyzed by CSE (acting as a γ-synthase) to form this compound.
4.2.2 Catabolism and Potential Metabolic Fates The metabolic fate of this compound is not well-defined. Due to its stereochemistry, it is a poor substrate for CSE, leading to its accumulation when formation is elevated.[11] This accumulation, rather than a specific biological function, is what gives this compound its clinical significance.
Diagram 2: Proposed this compound Formation
Caption: Proposed formation of L-allocystathionine via CSE γ-synthase activity.
Clinical Significance and Disease Association
The differential accumulation of these two isomers is a key diagnostic feature in certain inborn errors of metabolism.
5.1 Cystathionine in Disease: Homocystinuria and Vitamin B6 Deficiency In classical homocystinuria caused by CBS deficiency, the block in the transsulfuration pathway leads to a massive buildup of homocysteine and methionine upstream of the enzyme.[12][13] Consequently, levels of L-cystathionine are markedly decreased or absent, as it cannot be synthesized.[14] Conversely, a deficiency in Vitamin B6, the essential cofactor for both CBS and CSE, can impair both enzymes, leading to an accumulation of homocysteine.[1][6]
5.2 this compound as a Biomarker The primary clinical relevance of this compound is its role as a highly specific biomarker for CBS deficiency.[13] In individuals with this disorder, the accumulated homocysteine is shunted into alternative pathways, leading to the synthesis and subsequent accumulation of this compound. Its presence in plasma or urine is a strong indicator of this specific enzymatic block. Elevated levels are not typically seen in other disorders of homocysteine metabolism, making it a valuable differential diagnostic tool.
Table 2: Comparative Clinical Relevance of Cystathionine and this compound
| Analyte | Condition: CBS Deficiency | Condition: CSE Deficiency | Condition: Vitamin B6 Deficiency |
| L-Cystathionine | Markedly Decreased / Absent | Markedly Increased | Normal to Increased |
| L-Allocystathionine | Markedly Increased | Absent | Absent |
| Homocysteine | Markedly Increased | Moderately Increased | Increased |
| Methionine | Markedly Increased | Normal to Increased | Normal to Increased |
Analytical Methodologies for Differentiation and Quantification
6.1 The Challenge of Stereoisomer Separation Because this compound and cystathionine are stereoisomers with identical mass, their separation and individual quantification pose an analytical challenge. Standard mass spectrometry without a separation step cannot distinguish between them. Therefore, chromatographic separation is essential.
6.2 Protocol 1: LC-MS/MS for Simultaneous Quantification
This protocol describes a robust method for the baseline separation and quantification of cystathionine and this compound in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind this choice is the high sensitivity and specificity of MS/MS combined with the resolving power of modern UPLC/HPLC.
6.2.1 Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of a precipitation solution (e.g., 10% sulfosalicylic acid or methanol containing internal standards). The acid or solvent denatures proteins, releasing the small molecule analytes into the supernatant.
-
Vortex: Mix vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new microcentrifuge tube or HPLC vial for analysis.
6.2.2 Chromatographic Separation Conditions
-
Rationale: A reverse-phase C18 column is typically used.[15] The separation of these polar, isomeric compounds is achieved by manipulating the mobile phase composition in a gradient elution. Pre-column derivatization can be employed to enhance retention and sensitivity.[15][16]
-
Column: Waters Cortecs C18+ UPLC (2.1 x 100 mm, 1.6 µm) or equivalent.[15]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[15][16]
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-3 min: 20% B
-
3-5 min: Linear gradient from 20% to 88% B
-
5-8 min: Hold at 88% B
-
8-8.1 min: Return to 20% B
-
8.1-12 min: Re-equilibration at 20% B
-
-
Injection Volume: 1-5 µL.
-
Column Temperature: 25°C.
6.2.3 Mass Spectrometric Detection
-
Rationale: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity. A specific precursor ion (the molecular weight of the analyte) is selected and fragmented, and a specific product ion is monitored.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Analyte: Cystathionine/Allocystathionine
-
Precursor Ion (m/z): 223.1
-
Product Ion (m/z): 134.1 (loss of serine moiety)
-
-
Internal Standard (e.g., D4-Cystathionine):
-
Precursor Ion (m/z): 227.1
-
Product Ion (m/z): 138.1
-
Diagram 3: LC-MS/MS Workflow for Isomer Separation
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An In-Depth Technical Guide to the Enzymatic Formation of Allocystathionine
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of metabolic research is one of continuous discovery, where the identification of novel metabolites and pathways can unlock new avenues for understanding and treating complex diseases. Within the intricate network of sulfur-containing amino acid metabolism, the diastereomer of cystathionine, allocystathionine, has emerged as a molecule of interest, particularly in the context of inherited metabolic disorders such as homocystinuria. This guide serves as a technical deep-dive into the enzymatic basis of this compound formation, providing researchers and drug development professionals with a comprehensive understanding of its synthesis, analytical considerations, and potential physiological relevance. As a senior application scientist, the aim is to not only present established protocols but to also foster a deeper understanding of the underlying biochemical principles, thereby empowering innovation in this specialized area of study.
Introduction to this compound: A Diastereomer of Significance
Cystathionine is a key intermediate in the transsulfuration pathway, which channels homocysteine towards the synthesis of cysteine.[1] This pathway is critical for maintaining sulfur balance, generating the antioxidant glutathione, and modulating levels of the potentially toxic amino acid homocysteine.[2] this compound shares the same chemical formula and connectivity as cystathionine but differs in the stereochemical configuration at one of its chiral centers. This seemingly subtle difference can have profound implications for its biological recognition and metabolic fate.
The presence of this compound has been noted primarily in the context of classical homocystinuria, an autosomal recessive disorder caused by a deficiency in the enzyme cystathionine β-synthase (CBS).[3][4] In this condition, the accumulation of homocysteine provides an abundance of substrate that can lead to the formation of both cystathionine and its allo-form. Understanding the enzymatic origins of this compound is therefore crucial for elucidating the pathophysiology of homocystinuria and for the development of targeted therapeutic strategies.
The Enzymatic Machinery: Cystathionine β-Synthase and its Stereochemical Fidelity
The primary enzyme responsible for the synthesis of cystathionine is cystathionine β-synthase (CBS) .[5][6] This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the condensation of serine and homocysteine.[5] The canonical reaction is highly stereospecific, predominantly producing L-cystathionine.
The Catalytic Mechanism: A Stereochemical Crossroads
The mechanism of CBS provides a framework for understanding how diastereomers might arise. The reaction proceeds through a series of steps involving the formation of an amino-acrylate intermediate derived from serine.[1] Nucleophilic attack by the thiolate of homocysteine on this planar intermediate is the key step that determines the stereochemistry of the newly formed chiral center.
Analytical Methodologies for this compound Quantification
The structural similarity of cystathionine and this compound necessitates high-resolution analytical techniques for their separation and accurate quantification. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for this application. [7]
HPLC-MS/MS Protocol for Diastereomer Separation
Objective: To separate and quantify cystathionine and this compound in biological samples or in vitro reaction mixtures.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) column is recommended for optimal separation of diastereomers. [1][8]Alternatively, a C18 reversed-phase column with specific mobile phase modifiers can be optimized.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is typically employed to elute the analytes. The exact gradient profile must be optimized for the specific column and system.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for cystathionine and this compound are monitored for quantification. A common transition is m/z 223.1 -> m/z 134.1.
-
Collision Energy: Optimized for the specific instrument to achieve maximal fragmentation of the precursor ion.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cystathionine | 223.1 | 134.1 |
| This compound | 223.1 | 134.1 |
| Internal Standard | Varies | Varies |
Note: As cystathionine and this compound are isomers, they will have the same mass and fragmentation pattern. Their identification is based on their different retention times on the chromatographic column.
Physiological and Pathological Implications of this compound
The biological significance of this compound is intrinsically linked to conditions of elevated homocysteine, most notably classical homocystinuria. While research in this area is ongoing, several key points can be considered:
-
Biomarker of Metabolic Stress: The presence and concentration of this compound in plasma and urine can serve as a sensitive biomarker for the metabolic dysregulation characteristic of CBS deficiency. [7]* Potential for Protein Disruption: The incorporation of non-canonical amino acids into proteins can lead to misfolding and loss of function. [9]While it is not definitively established that this compound is incorporated into proteins, its structural similarity to other amino acids raises this as a possibility that could contribute to the pathology of homocystinuria.
-
Cellular Toxicity: The accumulation of unusual metabolites can lead to cellular stress and toxicity. [10]Further research is needed to determine if this compound itself exerts any direct cytotoxic effects.
Future Directions and Conclusion
The study of this compound is a burgeoning field with many unanswered questions. Future research should focus on:
-
Elucidating the precise enzymatic conditions and genetic factors (i.e., specific CBS mutations) that favor the formation of this compound. [11]* Developing and validating robust, high-throughput analytical methods for the routine quantification of this compound in clinical samples.
-
Investigating the downstream metabolic fate of this compound and its potential to be incorporated into proteins.
-
Determining the specific contribution of this compound to the pathophysiology of homocystinuria and other related metabolic disorders.
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Deelchand, D. K., et al. (2020). Magnetic Resonance Spectroscopy of Cystathionine and 2-Hydroxyglutarate in Brain Tumors. NMR in biomedicine, 33(12), e4396. [Link]
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Biology LibreTexts. (2024, March 20). 2.3: Structure & Function- Proteins I. [Link]
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Alcaide, P., et al. (2014). Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria. Clinica chimica acta; international journal of clinical chemistry, 436, 110–115. [Link]
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de Souza, A. C. A., et al. (2021). Enzymatic Synthesis of Amoxicillin in a Batch Reactor: Mathematical Modeling, Sensitivity Analysis, and Experimental Validation. Processes, 9(11), 1957. [Link]
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Majtan, T., et al. (2014). Structural insight into the molecular mechanism of allosteric activation of human cystathionine β-synthase by S-adenosylmethionine. Proceedings of the National Academy of Sciences of the United States of America, 111(37), E3829–E3838. [Link]
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Majtan, T., et al. (2014). Domain organization, catalysis and regulation of eukaryotic cystathionine beta-synthases. PLoS One, 9(8), e105294. [Link]
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The Royal Society of Chemistry. (2018). Supporting information. [Link]
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Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000033 - L-Cystathionine (C7H14N2O4S). Retrieved from [Link]
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Mota-Martorell, N., et al. (2020). Plasma methionine metabolic profile is associated with longevity in mammals. Communications biology, 3(1), 74. [Link]
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Liu, L., et al. (2018). Cell toxicity mechanism and biomarker. Molecular and clinical oncology, 9(4), 335–339. [Link]
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Gray, N., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145(15), 5037-5049. [Link]
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Griffin, T. W., et al. (1993). Alkylating agents and immunotoxins exert synergistic cytotoxic activity against ovarian cancer cells. Mechanism of action. Cancer immunology, immunotherapy : CII, 37(1), 11–18. [Link]
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Introduction: Navigating the Stereochemistry of Transsulfuration
An In-depth Technical Guide to the Allocystathionine Metabolic Pathway for Researchers and Drug Development Professionals
The transsulfuration pathway is a critical metabolic nexus responsible for the interconversion of the sulfur-containing amino acids homocysteine and cysteine. At the heart of this pathway lies the intermediate, cystathionine. While often treated as a single entity, cystathionine exists as four distinct stereoisomers: L-cystathionine, D-cystathionine, L-allocystathionine, and D-allocystathionine.[1] The canonical, and most abundant, form is L-cystathionine, the direct product of the condensation of L-homocysteine and L-serine. However, the "allo" form, this compound, represents a crucial, often overlooked, aspect of this pathway's biology. Its presence, particularly its elevation in certain pathological states, provides a more nuanced window into the function and dysfunction of sulfur amino acid metabolism.
This guide moves beyond a simplistic view of the pathway to provide a detailed exploration of this compound metabolism. We will dissect the enzymatic machinery responsible for its synthesis and catabolism, delve into the intricate regulatory networks that control its flux, and discuss its significance as both a biomarker and a potential therapeutic target in inborn errors of metabolism and other disease states. This document is designed for the researcher, clinician, and drug developer who requires a deep, mechanistic understanding of this specific metabolic route.
Part 1: The Enzymatic Core of this compound Metabolism
The synthesis and breakdown of cystathionine stereoisomers are governed by two key pyridoxal 5'-phosphate (PLP)-dependent enzymes: Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CGL).
Biosynthesis via Cystathionine β-Synthase (CBS)
Cystathionine β-synthase (EC 4.2.1.22) catalyzes the first and rate-limiting step in the reverse transsulfuration pathway, which is the primary route for homocysteine catabolism in mammals.[2][3] The canonical reaction involves the condensation of L-serine and L-homocysteine to form L-cystathionine.[4][5]
-
Reaction Mechanism: The reaction proceeds via a double displacement (ping-pong) mechanism.[5] First, L-serine binds to the PLP cofactor in the active site, forming an external aldimine. This is followed by the elimination of a water molecule to generate a highly reactive aminoacrylate intermediate. The thiol group of L-homocysteine then performs a nucleophilic attack on the β-carbon of the aminoacrylate, leading to the formation of L-cystathionine.[5]
The formation of This compound is thought to occur as a side reaction of CBS, potentially due to stereochemical infidelity or the utilization of alternative substrates, though the precise mechanism is less well-defined than the primary reaction. The presence of this compound in biological systems confirms that its synthesis is an in vivo reality.
Catabolism via Cystathionine γ-Lyase (CGL)
Cystathionine γ-lyase (EC 4.4.1.1), also known as cystathionase, is the second key enzyme of the pathway.[6] It is responsible for the cleavage of cystathionine.
-
Canonical Reaction: CGL catalyzes the hydrolysis of L-cystathionine to yield L-cysteine, α-ketobutyrate, and ammonia.[4][7] This reaction is vital for supplying cysteine for the synthesis of proteins, glutathione, and other essential sulfur-containing molecules.[8]
While its primary substrate is L-cystathionine, CGL is also responsible for the catabolism of this compound. In conditions of CGL deficiency (cystathioninuria), both L-cystathionine and this compound accumulate, indicating that CGL is the primary clearance pathway for both isomers.[4][7]
Mandatory Visualization: The this compound Metabolic Pathway
Caption: Core reactions of the transsulfuration pathway, highlighting the synthesis of L-cystathionine and this compound by CBS and their subsequent catabolism by CGL.
Part 2: Regulation of the Pathway: A Multi-Tiered Control System
The flux of metabolites through the transsulfuration pathway is tightly controlled to meet cellular demands for cysteine and to prevent the accumulation of potentially toxic intermediates like homocysteine. This regulation occurs at multiple levels.[9]
Allosteric Regulation
The primary point of allosteric control is CBS. S-adenosylmethionine (SAM), the body's principal methyl donor and a product of methionine metabolism, acts as a key allosteric activator of CBS.[2][10] When methionine levels are high, the resulting increase in SAM concentration activates CBS, thereby channeling homocysteine away from the remethylation cycle and towards the transsulfuration pathway for cysteine synthesis.[2] This mechanism ensures that excess sulfur from methionine is efficiently processed.
Post-Translational Modifications (PTMs)
Both CBS and CGL are subject to regulation by PTMs, which can modulate their activity, stability, and subcellular localization.
-
CBS: Is known to be regulated by SUMOylation and glutathionylation.[10] Additionally, human CBS contains a heme cofactor that can bind gases like carbon monoxide (CO) and nitric oxide (NO), suggesting a role as a redox sensor.[3][10]
-
CGL: Can be regulated by phosphorylation, sulfhydration, and SUMOylation.[10] These modifications can influence its activity and even cause it to translocate to different cellular compartments, such as the mitochondria, under conditions of cellular stress.[10]
Transcriptional Regulation
While CBS is considered a constitutively expressed enzyme, CGL expression is highly inducible.[10] Its promoter region contains binding sites for several transcription factors, including Nrf2 and SP1, allowing for its upregulation in response to oxidative stress, inflammation, and other stimuli.[10] This inducible nature allows the cell to rapidly increase its capacity for cysteine and glutathione synthesis when faced with an oxidative challenge.
| Enzyme | Gene | Cofactors | Key Substrates | Key Products | Allosteric Activator |
| Cystathionine β-synthase | CBS | Pyridoxal 5'-phosphate (PLP), Heme | L-Homocysteine, L-Serine | L-Cystathionine, this compound | S-adenosylmethionine (SAM) |
| Cystathionine γ-lyase | CTH | Pyridoxal 5'-phosphate (PLP) | L-Cystathionine, this compound | L-Cysteine, α-ketobutyrate, NH₃ | N/A |
| Table 1: Key enzymes and regulatory features of the this compound metabolic pathway. |
Mandatory Visualization: Regulation of Cystathionine β-Synthase (CBS)
Caption: Key regulatory inputs controlling the activity of Cystathionine β-synthase (CBS), the rate-limiting enzyme in the pathway.
Part 3: Pathophysiological Significance
Alterations in the this compound pathway are hallmarks of several inherited metabolic disorders.
CBS Deficiency (Classical Homocystinuria)
A deficiency in CBS activity leads to classical homocystinuria, an autosomal recessive disorder.[11] This condition is characterized by a massive accumulation of homocysteine and its precursor, methionine, in the blood and urine. Because the primary clearance pathway for homocysteine is blocked, substrates are shunted towards the formation of both L-cystathionine and this compound, although plasma cystathionine levels are typically very low or undetectable because its synthesis is impaired. The clinical manifestations are severe and multi-systemic, including intellectual disability, skeletal abnormalities, and a high risk of thromboembolic events.[11]
CGL Deficiency (Cystathioninuria)
Deficiency in CGL results in cystathioninuria, characterized by the accumulation of high levels of L-cystathionine and this compound in plasma and urine.[7] Unlike homocystinuria, cystathioninuria is generally considered a benign biochemical abnormality, with most affected individuals remaining asymptomatic.[7] However, the dramatic elevation of both cystathionine stereoisomers in this condition unequivocally demonstrates that CGL is the essential enzyme for their catabolism. Some cases respond biochemically to high doses of pyridoxine (vitamin B6), the precursor to the PLP cofactor.[7]
| Condition | Deficient Enzyme | Key Accumulated Metabolite(s) | Clinical Significance |
| Homocystinuria | Cystathionine β-synthase (CBS) | Homocysteine, Methionine | Severe; multi-systemic disorders (vascular, skeletal, neurological).[11] |
| Cystathioninuria | Cystathionine γ-lyase (CGL) | L-Cystathionine, This compound | Generally considered benign; often asymptomatic.[7] |
| Table 2: Inborn errors of metabolism associated with the this compound pathway. |
Part 4: Analytical Methodologies and Protocols
Accurate quantification of this compound, and its distinction from L-cystathionine, is paramount for both basic research and clinical diagnostics. This requires robust analytical techniques capable of separating and detecting stereoisomers.
Core Techniques
The gold standard for amino acid analysis, including cystathionine isomers, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This method offers superior sensitivity and specificity compared to older techniques. High-Performance Liquid Chromatography (HPLC) is used to separate the isomers, which are then detected and quantified by the mass spectrometer. Other methods like gas chromatography-mass spectrometry (GC-MS) and capillary electrophoresis can also be employed.[12]
| Technique | Principle | Sample Types | Advantages | Limitations |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Plasma, Serum, Urine, Tissue Homogenates | High sensitivity, high specificity, can distinguish isomers. | Requires expensive equipment, complex method development. |
| HPLC with UV/Fluorescence | Chromatographic separation with detection based on UV absorbance or fluorescence after derivatization. | Plasma, Urine | Widely available, robust. | Lower sensitivity than MS, may require derivatization. |
| GC-MS | Separation of volatile derivatives by gas chromatography, followed by mass detection. | Urine, Plasma | Excellent separation efficiency. | Requires derivatization to make amino acids volatile, high temperatures can cause degradation. |
| Table 3: Comparison of analytical techniques for this compound measurement. |
Experimental Protocol: LC-MS/MS Quantification of this compound in Plasma
This protocol provides a self-validating workflow for the precise measurement of this compound.
1. Objective: To quantify this compound in human plasma, distinguishing it from L-cystathionine.
2. Materials:
-
Human plasma (collected in EDTA tubes).
-
Internal Standard (IS): Stable isotope-labeled L-cystathionine (e.g., L-Cystathionine-d4).
-
Perchloric acid (PCA), 10% (w/v).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Analytical standards: L-Cystathionine, DL-Allocystathionine.
-
HPLC column capable of separating isomers (e.g., a chiral column or a C18 column with specific mobile phase conditions).
3. Step-by-Step Methodology:
- Sample Preparation (Protein Precipitation):
- Thaw plasma samples on ice.
- To 100 µL of plasma, add 10 µL of the internal standard solution. Vortex briefly.
- Add 100 µL of ice-cold 10% PCA to precipitate proteins.
- Vortex vigorously for 30 seconds.
- Incubate on ice for 10 minutes.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to an autosampler vial for analysis.
- LC-MS/MS Analysis:
- Liquid Chromatography:
- Inject 5-10 µL of the prepared sample.
- Use a gradient elution to separate the isomers. Example Gradient: Start at 2% Mobile Phase B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate at 2% B for 5 minutes. (Note: Gradient must be optimized for the specific column used).
- Mass Spectrometry (Triple Quadrupole):
- Use electrospray ionization (ESI) in positive mode.
- Monitor the specific mass-to-charge ratio (m/z) transitions for each compound using Multiple Reaction Monitoring (MRM).
- Cystathionine (L- and Allo-): Precursor ion m/z 223.1 → Product ion m/z 134.1
- Internal Standard (Cystathionine-d4): Precursor ion m/z 227.1 → Product ion m/z 138.1
- Data Analysis and Quantification:
- Generate a standard curve by analyzing known concentrations of analytical standards.
- Integrate the peak areas for this compound, L-cystathionine, and the internal standard in both the standards and the unknown samples.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Determine the concentration of this compound in the unknown samples by interpolating their area ratios against the standard curve. The separation of peaks on the chromatogram is the validation step that confirms the identity of each isomer.
Mandatory Visualization: Analytical Workflow for this compound
Caption: Step-by-step experimental workflow for the quantification of this compound in biological samples using LC-MS/MS.
Part 5: Therapeutic Targeting and Future Directions
While the transsulfuration pathway is essential, its dysregulation in diseases like cancer and Down syndrome makes it an attractive target for therapeutic intervention.[2]
-
Inhibition of CBS: In certain cancers, particularly those that exhibit a dependency on the transsulfuration pathway for cysteine supply, inhibition of CBS is a viable strategy.[2][13] By blocking the pathway at its entry point, tumor cells can be starved of a critical precursor for the antioxidant glutathione, thereby increasing their sensitivity to oxidative stress and chemotherapy.
-
Modulation of CGL: Enhancing CGL activity or delivering its product, H₂S, has shown promise in models of cardiovascular disease.[9][14] H₂S is a gaseous signaling molecule with antioxidant and anti-inflammatory properties.[14] Overexpression of both CBS and CGL has been shown to increase homocysteine metabolism and cysteine production, suggesting a potential gene therapy approach for managing hyperhomocysteinemia.[14]
The role of this compound in these contexts is still an emerging area of research. Future studies should focus on:
-
Defining the specific enzymatic conditions that favor this compound formation.
-
Investigating whether this compound itself has a unique biological function or if it is merely an inert biomarker of pathway flux.
-
Developing selective inhibitors or activators for CBS and CGL and assessing their impact on the relative levels of all cystathionine stereoisomers.
Understanding the nuances of the this compound metabolic pathway provides a deeper insight into cellular sulfur metabolism and opens new avenues for diagnostics and therapeutic intervention in a range of human diseases.
References
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Szczesny, B., et al. (2021). Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition. Biomolecules. [Link]
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Miles, E. W., & Kraus, J. P. (2004). Reaction mechanism and regulation of cystathionine beta-synthase. Journal of Biological Chemistry. [Link]
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Mishra, R., et al. (2003). Cystathionine beta-synthase, a key enzyme for homocysteine metabolism, is preferentially expressed in the radial glia/astrocyte lineage of developing mouse CNS. Journal of Neuroscience. [Link]
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Koutmos, M., et al. (2013). Structural basis of regulation and oligomerization of human cystathionine β-synthase, the central enzyme of transsulfuration. Proceedings of the National Academy of Sciences. [Link]
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Mishra, R., et al. (2019). Regulators of the transsulfuration pathway. British Journal of Pharmacology. [Link]
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Mishra, R., et al. (2019). Regulators of the transsulfuration pathway. British Journal of Pharmacology. [Link]
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Sen, S., et al. (2011). Cystathionine β-synthase and cystathionine γ-lyase double gene transfer ameliorate homocysteine-mediated mesangial inflammation through hydrogen sulfide generation. American Journal of Physiology-Cell Physiology. [Link]
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PubChem. (n.d.). Cystathionine. National Center for Biotechnology Information. [Link]
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Wikipedia. (n.d.). Cystathionine. [Link]
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Wang, L., et al. (2010). Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies. Human Mutation. [Link]
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Szabo, C. (2016). The Therapeutic Potential of Cystathionine β-Synthetase/Hydrogen Sulfide Inhibition in Cancer. Antioxidants & Redox Signaling. [Link]
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Proteopedia. (2025). Cystathionine β-synthase. [Link]
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Golm Metabolome Database. (n.d.). Cystathionine, a mixture of 4 stereoisomers; L-, D-, L-allo- and D-allo-cystathionine. [Link]
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Yang, C. Y., et al. (2002). Murine cystathionine γ-lyase: complete cDNA and genomic sequences, promoter activity, tissue distribution and developmental expression. The FEBS Journal. [Link]
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Methodological & Application
Application Note & Protocol: Robust Sample Preparation for the Quantification of Allocystathionine in Human Urine using LC-MS/MS
Introduction: The Clinical Relevance and Analytical Challenge of Allocystathionine
This compound, a diastereomer of cystathionine, is a key intermediate in the transsulfuration pathway, which is central to sulfur-containing amino acid metabolism. The quantification of this compound and related metabolites in urine provides a non-invasive window into the functional status of this pathway. Elevated levels of these metabolites can be indicative of certain inborn errors of metabolism, such as cystathioninuria, and may also be relevant in studying conditions related to oxidative stress and neurological disorders.
Urine as a biological matrix presents a unique set of analytical challenges. It is a complex mixture containing a wide range of endogenous compounds, salts, and pigments that can interfere with the accurate quantification of target analytes.[1] Therefore, a robust and reproducible sample preparation protocol is paramount to minimize matrix effects, enhance analyte recovery, and ensure the reliability of downstream analysis, typically performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity.
This application note provides a detailed protocol for the preparation of human urine samples for the accurate quantification of this compound. The described methodology is designed to be a self-validating system, with explanations for each experimental choice to ensure both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.
Pre-Analytical Considerations: Ensuring Sample Integrity from Collection to Benchtop
The reliability of any analytical measurement begins with the proper collection and handling of the sample. Inconsistent pre-analytical procedures are a major source of variability.
-
Sample Collection: For quantitative analysis of metabolic markers, a 24-hour urine collection is often preferred as it averages out diurnal variations in excretion.[2][3] However, first-morning void or random spot urine samples can also be used, provided that the results are normalized to urinary creatinine concentration to account for dilution effects. The patient should discard the first voided morning urine sample, and then collect all subsequent urine for the next 24 hours, including the first void of the following morning.[3]
-
Sample Storage and Stability: Upon collection, urine samples should be immediately refrigerated or placed on ice to minimize bacterial growth and enzymatic degradation of the analyte. For long-term storage, samples should be frozen at -80°C. Studies have shown that many clinical chemistry parameters in urine are stable for over 10 years when stored at -22°C or lower without preservatives.[4] However, for optimal stability of amino acids like this compound, prompt freezing is recommended.[5] If immediate freezing is not possible, refrigeration at 4°C is acceptable for up to 48 hours for many biomarkers.[5] Avoid repeated freeze-thaw cycles.
-
Use of Preservatives: While preservatives can inhibit microbial growth, they may interfere with certain analytical methods. For LC-MS/MS analysis, it is generally recommended to avoid preservatives and instead rely on proper temperature control during storage and transport.[6] If a preservative must be used, its potential for ion suppression or enhancement in the MS source must be evaluated during method development.
Detailed Protocol for this compound Extraction from Urine
This protocol employs a protein precipitation method, which is a straightforward and effective technique for removing high-molecular-weight interferences from urine samples.
Materials and Reagents
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., this compound-d4)
-
-
Equipment and Consumables:
-
Benchtop centrifuge capable of reaching >12,000 x g
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and tips
-
Vortex mixer
-
Centrifugal vacuum evaporator (e.g., SpeedVac) or nitrogen evaporator
-
Autosampler vials with inserts
-
Experimental Workflow Diagram
Caption: Workflow for urine sample preparation for this compound analysis.
Step-by-Step Methodology
-
Sample Thawing and Initial Clarification:
-
Thaw frozen urine samples on ice to prevent degradation of thermolabile compounds.
-
Once thawed, vortex the sample briefly to ensure homogeneity.
-
Centrifuge the urine sample at a low speed (e.g., 400 x g) for 5 minutes to pellet any sediment or cellular debris.[7] This step is crucial for removing particulates that could clog chromatographic columns.
-
-
Aliquoting and Internal Standard Spiking:
-
Carefully transfer 100 µL of the clarified urine supernatant to a clean 1.5 mL microcentrifuge tube.
-
Add a known amount of the stable isotope-labeled internal standard (e.g., 10 µL of a 1 µg/mL this compound-d4 solution).
-
Causality: The internal standard is chemically identical to the analyte but has a different mass. It is added at the beginning of the process to account for any analyte loss during sample preparation and for variations in instrument response, thereby ensuring accurate quantification.
-
-
Protein Precipitation:
-
Add 400 µL of ice-cold methanol to the 100 µL urine sample (a 4:1 ratio of solvent to sample).
-
Vortex vigorously for 30 seconds.
-
Incubate the mixture at -20°C for 20 minutes to facilitate complete protein precipitation.
-
Causality: Methanol is a common organic solvent used for protein precipitation.[8] It disrupts the solvation shell of proteins, causing them to aggregate and precipitate out of the solution. Performing this step at a low temperature enhances the efficiency of precipitation.
-
-
Isolation of the Analyte-Containing Supernatant:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[9]
-
This will create a tight pellet of precipitated proteins and other macromolecules at the bottom of the tube.
-
Carefully aspirate the supernatant, which contains the this compound, and transfer it to a new clean tube. Be cautious not to disturb the protein pellet.
-
-
Sample Concentration:
-
Evaporate the supernatant to complete dryness using a centrifugal vacuum evaporator or a stream of nitrogen.
-
Causality: This step concentrates the analyte, thereby increasing the sensitivity of the assay. It also removes the organic solvent used for precipitation, allowing the sample to be reconstituted in a solvent that is compatible with the initial mobile phase of the LC method.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).
-
Vortex for 15 seconds and centrifuge briefly to ensure the entire sample is dissolved and collected at the bottom of the tube.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Causality: Reconstituting in the initial mobile phase ensures good peak shape during the chromatographic separation.
-
Quantitative Data and Method Validation Parameters
The following table outlines typical parameters and expected performance characteristics for a validated LC-MS/MS method for amino acid analysis in urine. These values should be established and verified by each laboratory.
| Parameter | Specification/Target | Rationale |
| Sample Volume | 100 µL | A small volume is often sufficient with sensitive LC-MS/MS systems and allows for repeat analysis if necessary. |
| Precipitation Solvent | Methanol or Acetonitrile | Both are effective for protein removal; methanol is often chosen for its compatibility with a wider range of polar metabolites. |
| Solvent-to-Sample Ratio | 4:1 (v/v) | Ensures efficient protein precipitation while minimizing sample dilution. |
| Expected Recovery | > 85% | High recovery indicates an efficient extraction process with minimal analyte loss. This must be experimentally determined. |
| Matrix Effect | < 15% | A low matrix effect (ion suppression or enhancement) is critical for accurate quantification.[1] |
| Intra- and Inter-day Precision | < 15% CV | Demonstrates the reproducibility of the entire analytical method. |
| Limit of Quantification (LOQ) | Analyte- and instrument-dependent | Should be low enough to quantify clinically relevant concentrations of this compound. |
Concluding Remarks
This application note details a robust and reliable method for the preparation of urine samples for the quantification of this compound by LC-MS/MS. The protocol emphasizes the importance of pre-analytical considerations and provides a scientifically grounded, step-by-step procedure for sample clean-up and concentration. By removing interfering matrix components and incorporating an internal standard, this method is designed to yield high-quality, reproducible data suitable for clinical research and drug development applications. As with any analytical method, it is imperative that each laboratory performs a thorough validation of the entire workflow to ensure it meets the specific requirements of their studies.
References
- Current time information in Los Angeles, CA, US. Google.
-
Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory . (2022). DergiPark. Retrieved February 8, 2024, from [Link]
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Urine Analysis . Retrieved February 8, 2024, from [Link]
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Urine Sampling Protocol Recommendations for Reliable Determination of Total Urinary Luteinizing Hormone Immunoreactivity in the Pediatric Population . (2023). PMC. Retrieved February 8, 2024, from [Link]
-
Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics . (2020). MDPI. Retrieved February 8, 2024, from [Link]
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Stability of urine specimens stored with and without preservatives at room temperature and on ice prior to urinalysis . (2015). PubMed. Retrieved February 8, 2024, from [Link]
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Preanalytical requirements of urinalysis . (2014). PMC. Retrieved February 8, 2024, from [Link]
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Step by step guide for 24-hour urine collection . (2023). YouTube. Retrieved February 8, 2024, from [Link]
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Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC . Retrieved February 8, 2024, from [Link]
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24-Hour Urine Collection and Analysis . (2024). StatPearls - NCBI Bookshelf. Retrieved February 8, 2024, from [Link]
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Urinalysis . (2023). StatPearls - NCBI Bookshelf. Retrieved February 8, 2024, from [Link]
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Cystinuria . (2023). StatPearls - NCBI Bookshelf. Retrieved February 8, 2024, from [Link]
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Stability of common analytes in urine refrigerated for 24 h before automated analysis by test strips . (2000). PubMed. Retrieved February 8, 2024, from [Link]
-
Optimising a urinary extraction method for non-targeted GC–MS metabolomics . (2023). PMC. Retrieved February 8, 2024, from [Link]
-
Optimization of morphine extraction method for the assay of its urinary 3-glucuronideconjuguate by gas chromatography-mass spectrometry . (2019). PubMed. Retrieved February 8, 2024, from [Link]
-
Stability of common analytes and urine particles stored at room temperature before automated analysis . (2012). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Strategy for successful urine sample preparation for LC-MS/MS device at drug verification laboratory . (2022). ResearchGate. Retrieved February 8, 2024, from [Link]
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Long-term Urine Biobanking: Storage Stability of Clinical Chemical Parameters Under Moderate Freezing Conditions Without Use of Preservatives . (2014). PubMed. Retrieved February 8, 2024, from [Link]
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The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics . (2019). MDPI. Retrieved February 8, 2024, from [Link]
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Methods for urinary testosterone analysis . (1995). PubMed. Retrieved February 8, 2024, from [Link]
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Sample Processing and Stability for Urine Biomarker Studies . (2021). Johns Hopkins University. Retrieved February 8, 2024, from [Link]
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Derivatization in Analytical Chemistry . (2022). MDPI Books. Retrieved February 8, 2024, from [Link]
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Derivatization - Chemistry LibreTexts . (2023). Retrieved February 8, 2024, from [Link]
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Defining the Clinical Significance of Alloscardovia omnincolens in the Urinary Tract . (2016). PMC. Retrieved February 8, 2024, from [Link]
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Derivatization for proteomics . (2001). Retrieved February 8, 2024, from [Link]
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A high-performance liquid chromatography method with pre-column derivatization for the simultaneous determination of reduced glutathione, carnosine and taurine . (2014). RSC Publishing. Retrieved February 8, 2024, from [Link]
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l-Cystathionine in the urine of pyridoxine-deficient rats . (1958). PMC. Retrieved February 8, 2024, from [Link]
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- 9. researchgate.net [researchgate.net]
Application Note: Stereoselective High-Throughput Screening for Allocystathionine Levels
This Application Note is structured as a high-level technical guide for senior researchers and drug discovery scientists. It addresses the specific challenge of distinguishing Allocystathionine (a diastereomer) from the physiologically dominant L-Cystathionine in high-throughput settings—a critical requirement for precision metabolic profiling and advanced Cystathionine
Methodology: Chiral LC-MS/MS with Automated Sample Preparation Target Analyte: this compound (Diastereomeric purity & quantification) Application Area: Metabolic Flux Analysis, CBS Inhibitor/Activator Screening, Biomarker Discovery[1][2][3]
Executive Summary & Scientific Rationale
This compound (specifically the allo- diastereomers of cystathionine) represents a subtle but critical marker in sulfur metabolism.[1][2] While L-Cystathionine is the canonical intermediate of the mammalian transsulfuration pathway (catalyzed by CBS), the presence of this compound often indicates:
-
Non-enzymatic racemization (aging/oxidative stress markers).[1][2]
-
Microbial metabolism (specific bacterial lyases produce distinct stereoisomers).
-
Synthetic impurity in reference standards used for HTS campaigns.
Standard reverse-phase (C18) LC-MS/MS methods often fail to resolve L-cystathionine from this compound due to identical mass-to-charge ratios (
This guide details a Stereoselective HTS Protocol utilizing zwitterionic chiral stationary phases coupled with tandem mass spectrometry. This system guarantees the resolution of this compound from its L-isomer within a <4-minute run time, enabling the processing of 384-well plates with high specificity.[2]
Biological Context: The Transsulfuration Pathway[4][5][6][7][8][9]
Understanding the stereochemical origin is vital.[1] The mammalian enzyme Cystathionine
Figure 1: The Transsulfuration Pathway highlighting the stereochemical divergence between physiological L-Cystathionine and the target analyte this compound.[1][2]
Methodological Framework
The Separation Challenge
This compound and L-Cystathionine are diastereomers (2 stereocenters).[1][2]
-
Fragmentation: 223 -> 134, 223 -> 88 (Identical MRM transitions)
-
Solution: Separation must occur chromatographically before MS detection.
Selected HTS Platform
-
Chromatography: Zwitterionic Chiral Stationary Phase (e.g., Chiralpak ZWIX(+) or equivalent).[1][2] These columns separate amino acids based on stereochemistry without pre-column derivatization, which is crucial for maintaining HTS speed.[1]
-
Detection: Triple Quadrupole MS (QqQ) in MRM mode.
-
Format: 96-well or 384-well plate format.
Detailed Protocol
Reagents & Standards
-
Primary Standard: DL-Allocystathionine (custom synthesis or high-purity vendor).[1][2]
-
Interference Check: L-Cystathionine (Sigma C7505 or equivalent).[1][2]
-
Internal Standard (IS): L-Cystathionine-d4 (isotopic label).[1][2]
-
Mobile Phase A: Methanol/Acetonitrile/Water (49:49:[1]2) + 50mM Formic Acid + 25mM Ammonium Formate.[1][2]
Sample Preparation (Protein Precipitation)
Rationale: Direct injection of biological fluids clogs columns.[1][2] A "Crash & Shoot" method is optimized here for speed.
-
Aliquot: Transfer 20 µL of sample (plasma, cell lysate, or enzymatic reaction mix) into a 96-well deep-well plate.
-
Spike IS: Add 10 µL of Internal Standard solution (10 µM Cystathionine-d4).
-
Precipitate: Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid.
-
Agitate: Seal plate and vortex at 1200 rpm for 2 minutes.
-
Clarify: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of supernatant to a fresh analytical plate.
LC-MS/MS Parameters[1][2]
Chromatographic Conditions:
-
Column: Chiralpak ZWIX(+), 3 µm, 3.0 x 150 mm (Daicel).[1]
-
Flow Rate: 0.8 mL/min (High flow allowed by double-zwitterionic mechanism).[1][2]
-
Column Temp: 30°C.
-
Injection Vol: 2 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B | Rationale |
|---|---|---|
| 0.0 | 0 | Initial equilibration |
| 0.5 | 0 | Load sample |
| 2.5 | 40 | Rapid elution of isomers |
| 2.6 | 100 | Wash column |
| 3.0 | 100 | Hold wash |
| 3.1 | 0 | Re-equilibrate |
| 4.0 | 0 | Ready for next injection |[1][2]
Mass Spectrometry (MRM Transitions):
-
Ionization: ESI Positive mode.
-
Source Temp: 500°C (Amino acids require high desolvation heat).[1][2]
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Dwell (ms) |
| This compound | 223.1 | 134.1 | 18 | 20 |
| This compound (Qual) | 223.1 | 88.1 | 24 | 20 |
| L-Cystathionine | 223.1 | 134.1 | 18 | 20 |
| Cystathionine-d4 (IS) | 227.1 | 138.1 | 18 | 20 |
Experimental Workflow Diagram
This workflow illustrates the "Loop" of HTS, ensuring data from the mass spec feeds back into the screening logic (e.g., hit selection).
Figure 2: High-Throughput Screening Workflow for this compound quantification.
Validation & Quality Control
To ensure the protocol is "self-validating" (Trustworthiness), implement the following criteria for every plate run:
Resolution Factor ( )
The critical metric is the separation between L-Cystathionine and this compound.[1][2]
-
Requirement:
(Baseline resolution) is mandatory.[1][2] If , the column requires regeneration or the flow rate must be reduced.
Linearity and Sensitivity[1]
-
LLOQ (Lower Limit of Quantification): 20 nM (S/N > 10).[1]
-
Precision (CV%): <15% across the plate.
Matrix Effect Monitoring
Monitor the Internal Standard (IS) Area across the plate.[1]
-
Acceptance: IS area should not deviate >20% from the mean. A systematic drop indicates ion suppression from the biological matrix (e.g., phospholipids).[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution of Isomers | Column degradation or wrong pH | Verify Mobile Phase A pH is exactly 3.0-4.0 (ammonium formate buffer). Check column age (>1000 injections).[1][2] |
| High Backpressure | Protein precipitation incomplete | Increase centrifugation speed or use a 0.2 µm filter plate. |
| Signal Drift | Source contamination | Clean ESI cone/capillary.[1][2] Divert flow to waste for the first 0.5 min of gradient. |
| Ghost Peaks | Carryover | Increase wash step (100% B) duration or add a needle wash (50% MeOH). |
References
-
Proteopedia. (2025).[1][2][4] Cystathionine beta-synthase Structure and Function. Retrieved from [1][2]
-
PubChem. (2025).[1][2] Cystathionine Compound Summary (CID 834).[1][2] National Library of Medicine.[2] Retrieved from [1][2]
-
Kozich, V., et al. (2014).[1][2][5] Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry.[5] Clinica Chimica Acta.[1][2] Retrieved from
-
Majtan, T., et al. (2025).[1][2] New homocysteine consumption assay for high-throughput screening of human cystathionine-β-synthase.[1][2][6] Hibernation.nl.[1][2] Retrieved from [1][2]
-
RCSB PDB. (2025). Structure of Human Cystathionine Beta-Synthase.[1][2][4][7] Protein Data Bank.[1][2] Retrieved from [1][2]
Sources
- 1. Cystathionine - Wikipedia [en.wikipedia.org]
- 2. Cystathionine | C7H14N2O4S | CID 834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hibernation.nl [hibernation.nl]
- 4. Cystathionine β-synthase - Proteopedia, life in 3D [proteopedia.org]
- 5. Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New homocysteine consumption assay for high-throughput screening of human cystathionine-β-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
Application Notes and Protocols for Studying Allocystathionine Metabolism in Cell Culture Models
Introduction: The Enigmatic Role of Allocystathionine in Sulfur Amino Acid Metabolism
In the intricate network of sulfur-containing amino acid metabolism, the transsulfuration pathway plays a pivotal role in converting methionine to cysteine. This pathway is crucial for maintaining cellular homeostasis, producing the major intracellular antioxidant glutathione, and regulating levels of the potentially toxic amino acid homocysteine.[1] The first and rate-limiting step of this pathway is catalyzed by cystathionine beta-synthase (CBS), which condenses homocysteine and serine to form cystathionine.[1][2] In the inherited metabolic disorder classical homocystinuria, mutations in the CBS gene lead to a deficiency in this enzyme, resulting in the accumulation of homocysteine and its precursor, methionine.[3][4]
A lesser-known consequence of CBS deficiency is the emergence of an atypical metabolite, this compound. It is a diastereomer of the naturally occurring L-cystathionine. While L-cystathionine is the direct product of the CBS-catalyzed reaction, the formation of this compound is thought to occur through a non-enzymatic or an alternative enzymatic reaction under conditions of high homocysteine levels. Despite its presence in patients with classical homocystinuria, the precise biological functions and the exact mechanisms of this compound synthesis and degradation remain largely unexplored. Understanding the metabolism of this compound is critical, as it may contribute to the pathophysiology of classical homocystinuria and could serve as a novel biomarker for the disease and for monitoring therapeutic interventions.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and utilize cell culture models for the detailed investigation of this compound metabolism. We present a selection of relevant cell lines, protocols for creating "disease-in-a-dish" models using genetic modification techniques, and detailed methodologies for metabolic flux analysis and quantification of this compound using stable isotope labeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Transsulfuration Pathway and the Formation of this compound
The canonical transsulfuration pathway is a two-step process that channels homocysteine towards the synthesis of cysteine.
-
Cystathionine β-synthase (CBS): Catalyzes the condensation of homocysteine and serine to form L-cystathionine.
-
Cystathionine γ-lyase (CGL, also known as CSE): Cleaves L-cystathionine to produce cysteine, α-ketobutyrate, and ammonia.
In classical homocystinuria, the deficiency of CBS disrupts this pathway, leading to the accumulation of homocysteine. It is hypothesized that under these conditions, homocysteine can react with other cellular metabolites, leading to the formation of this compound.
Caption: The transsulfuration pathway and the proposed formation of this compound.
PART 1: Selection and Maintenance of Cell Culture Models
The choice of an appropriate cell culture model is paramount for accurately studying this compound metabolism. The ideal cell line should express the key enzymes of the transsulfuration pathway (CBS and CGL) and be relevant to the tissues affected in classical homocystinuria.
Recommended Cell Lines
| Cell Line | Type | Rationale for Use in this compound Studies |
| Human Fibroblasts | Primary Cells | Derived from skin biopsies of patients with genetic disorders, providing a direct model of the disease. They express key metabolic enzymes and are widely used for studying inborn errors of metabolism. |
| HepG2 | Human Hepatoma | Liver-derived cell line. The liver is the primary site of sulfur amino acid metabolism, making HepG2 a relevant model for studying hepatic aspects of this compound metabolism. |
| SH-SY5Y | Human Neuroblastoma | Neuronal-like cell line. Neurological complications are a significant feature of classical homocystinuria. SH-SY5Y cells can be used to investigate the neurotoxic effects of this compound and related metabolites. |
Protocol 1: Culture of Human Primary Fibroblasts
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose and GlutaMAX™
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
MEM Non-Essential Amino Acids (NEAA)
-
Sodium Pyruvate
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
Procedure:
-
Thawing of Cryopreserved Fibroblasts:
-
Rapidly thaw the vial of frozen fibroblasts in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and 1% Sodium Pyruvate).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of complete culture medium.
-
Transfer the cell suspension to a T75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Maintenance and Subculture:
-
Change the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add 3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7 mL of complete culture medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at a split ratio of 1:3 to 1:5.
-
Protocol 2: Culture of HepG2 Cells
Materials:
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Thawing and Plating: Follow the same procedure as for human fibroblasts (Protocol 1, step 1), using EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin as the complete culture medium.[3][5][6][7]
-
Cell Maintenance and Subculture:
Protocol 3: Culture of SH-SY5Y Cells
Materials:
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Thawing and Plating: Follow a similar procedure to Protocol 1, step 1, using DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2]
-
Cell Maintenance and Subculture:
PART 2: Creating "Disease-in-a-Dish" Models for this compound Metabolism
To specifically study the formation and effects of this compound, it is essential to create cell models that mimic the metabolic state of classical homocystinuria. This can be achieved by disrupting the expression of key enzymes in the transsulfuration pathway.
Caption: Workflow for creating CBS knockout and CGL knockdown cell models.
Protocol 4: CRISPR-Cas9 Mediated Knockout of the CBS Gene in HepG2 Cells
Rationale: Creating a stable knockout of the CBS gene will result in a cell line that is unable to catalyze the first step of the transsulfuration pathway, closely mimicking the genetic basis of classical homocystinuria.
Materials:
-
HepG2 cells
-
CRISPR-Cas9 system components (Cas9 nuclease and sgRNA targeting CBS)
-
Lipofectamine™ CRISPRMAX™ Cas9 Transfection Reagent or similar
-
Puromycin or other selection antibiotic
-
Antibodies for Western blotting (anti-CBS, anti-actin)
-
PCR primers for sequencing the target region
Procedure:
-
sgRNA Design and Synthesis: Design and synthesize at least two sgRNAs targeting an early exon of the CBS gene to maximize the likelihood of a frameshift mutation and subsequent knockout.
-
Transfection:
-
Plate HepG2 cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Prepare the CRISPR-Cas9 ribonucleoprotein (RNP) complexes by incubating Cas9 protein with the CBS-targeting sgRNA according to the manufacturer's protocol.
-
Transfect the HepG2 cells with the RNP complexes using a suitable transfection reagent.
-
-
Selection and Clonal Expansion:
-
48 hours post-transfection, begin selection with the appropriate antibiotic (if using a plasmid-based system with a resistance marker).
-
After selection, perform limiting dilution to isolate single cell-derived colonies in a 96-well plate.
-
Expand the single clones into larger culture vessels.
-
-
Validation of Knockout:
-
Genomic DNA sequencing: Extract genomic DNA from the expanded clones and perform PCR amplification of the target region followed by Sanger sequencing to identify insertions or deletions (indels).
-
Western Blotting: Prepare protein lysates from the clones and perform Western blotting with an anti-CBS antibody to confirm the absence of the CBS protein.
-
Protocol 5: siRNA-Mediated Knockdown of the CGL Gene in SH-SY5Y Cells
Rationale: Transient knockdown of CGL allows for the study of the role of the second enzyme in the transsulfuration pathway in the context of this compound metabolism. This can be performed in wild-type or CBS knockout cells to investigate the potential for CGL to metabolize this compound.
Materials:
-
SH-SY5Y cells
-
Validated siRNA targeting the CGL gene
-
Non-targeting control siRNA
-
Lipofectamine™ RNAiMAX™ Transfection Reagent or similar
-
Opti-MEM™ Reduced Serum Medium
-
Reagents for qRT-PCR (RNA extraction kit, reverse transcriptase, qPCR master mix)
-
Antibodies for Western blotting (anti-CGL, anti-actin)
Procedure:
-
Cell Plating: Plate SH-SY5Y cells in a 12-well plate to be 50-60% confluent at the time of transfection.
-
Transfection:
-
For each well, dilute the CGL siRNA or control siRNA in Opti-MEM™.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Validation of Knockdown:
-
qRT-PCR: At 24-48 hours post-transfection, extract total RNA from the cells and perform qRT-PCR to quantify the reduction in CGL mRNA levels.
-
Western Blotting: At 48-72 hours post-transfection, prepare protein lysates and perform Western blotting with an anti-CGL antibody to confirm the reduction in CGL protein expression.
-
PART 3: Metabolic Flux Analysis and Quantification of this compound
Protocol 6: Stable Isotope Labeling with ¹³C-Methionine for Metabolic Flux Analysis
Rationale: Stable isotope labeling allows for the tracing of metabolic pathways. By providing cells with a labeled precursor, such as ¹³C-methionine, the incorporation of the heavy isotope into downstream metabolites, including this compound, can be monitored by mass spectrometry. This provides direct evidence of its biosynthesis from methionine.
Materials:
-
Cell culture model of interest (e.g., CBS knockout HepG2 cells)
-
Methionine-free cell culture medium
-
L-[¹³C₅, ¹⁵N₁]-Methionine or other stable isotope-labeled methionine
-
Dialyzed FBS (to minimize unlabeled methionine)
-
Sterile filtration units (0.22 µm)
Procedure:
-
Preparation of Labeled Medium: Prepare complete cell culture medium using methionine-free medium, supplemented with dialyzed FBS and the desired concentration of ¹³C-labeled methionine.[10] Sterilize the medium by filtration.[10]
-
Cell Culture and Labeling:
-
Culture the cells to the desired confluency in standard medium.
-
Aspirate the standard medium, wash the cells once with sterile PBS, and replace with the pre-warmed ¹³C-methionine containing medium.
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the kinetics of label incorporation.
-
-
Sample Collection:
-
At each time point, place the culture dish on ice and aspirate the medium.
-
Quickly wash the cell monolayer twice with ice-cold PBS.
-
Immediately add ice-cold 80% methanol to the dish to quench metabolism and extract metabolites.
-
Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice for 15 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites for LC-MS/MS analysis.
-
Protocol 7: LC-MS/MS Quantification of this compound and Related Thiols
Rationale: LC-MS/MS provides the sensitivity and specificity required for the accurate quantification of low-abundance metabolites like this compound in complex biological samples. Multiple Reaction Monitoring (MRM) is a highly selective mode of operation for targeted quantification.[11][12][13][14][15]
Materials:
-
Metabolite extracts from cell culture experiments
-
This compound analytical standard (if available)
-
Cystathionine analytical standard
-
Stable isotope-labeled internal standards (e.g., ¹³C, ¹⁵N-labeled amino acids)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Reversed-phase C18 or HILIC chromatography column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Sample Preparation:
-
Dry the methanolic metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extracts in a suitable volume of mobile phase A.
-
Add internal standards to the reconstituted samples.
-
Centrifuge to pellet any debris before transferring to autosampler vials.
-
-
LC Separation:
-
Inject the samples onto the LC system.
-
Separate the metabolites using a gradient elution from low to high organic mobile phase (e.g., 2% to 95% B over 10-15 minutes).
-
Note on Isomer Separation: this compound and L-cystathionine are diastereomers. Their separation may require optimization of the chromatographic method, such as using a specific column chemistry (e.g., biphenyl) or modifying the mobile phase.[16]
-
-
MS/MS Detection (MRM):
-
Perform electrospray ionization (ESI) in positive ion mode.
-
Develop an MRM method for this compound and other target metabolites. This involves selecting the precursor ion (the m/z of the protonated molecule) and a specific product ion generated by collision-induced dissociation.
-
Proposed MRM Transition for this compound: Based on its structure (same molecular weight as cystathionine), the precursor ion will be m/z 223.1. A likely product ion would result from the cleavage of the thioether bond, similar to cystathionine. This would need to be confirmed by direct infusion of an analytical standard.
-
Monitor the MRM transitions for all target analytes and internal standards.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for each MRM transition.
-
Calculate the ratio of the peak area of the analyte to the peak area of the corresponding internal standard.
-
Generate a calibration curve using known concentrations of analytical standards to determine the absolute concentration of this compound in the samples.
-
Data Presentation and Validation
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 223.1 | To be determined | To be optimized |
| L-Cystathionine | 223.1 | 134.1 | To be optimized |
| Homocysteine | 136.0 | 90.0 | To be optimized |
| Methionine | 150.1 | 104.1 | To be optimized |
| Cysteine | 122.0 | 76.0 | To be optimized |
| ¹³C₅,¹⁵N₁-Methionine | 156.1 | 109.1 | To be optimized |
Note: The MRM parameters for this compound need to be empirically determined by direct infusion of an analytical standard. The listed values for other metabolites are examples and should be optimized for the specific instrument used.
Method Validation: The analytical method for this compound quantification should be validated for linearity, accuracy, precision, and limit of detection and quantification to ensure reliable results.[17][18][19][20]
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for establishing cell culture models to investigate the metabolism of this compound. By combining disease-relevant cell lines, advanced genetic engineering techniques, stable isotope tracing, and sensitive analytical methods, researchers can begin to unravel the synthesis, degradation, and potential biological roles of this enigmatic metabolite. Future studies using these models could focus on identifying the specific enzymes involved in this compound metabolism, understanding its contribution to the pathophysiology of classical homocystinuria, and evaluating novel therapeutic strategies aimed at reducing its accumulation. These in vitro systems are invaluable tools for advancing our understanding of this rare metabolic disorder and for the development of new treatments.
References
-
Cystathionine β-Synthase in Physiology and Cancer - PMC. (n.d.). Retrieved February 5, 2026, from [Link]
-
Current and Novel Therapeutical Approaches of Classical Homocystinuria in Childhood With Special Focus on Enzyme Replacement Therapy, Liver-Directed Therapy and Gene Therapy - PMC. (2023, February 28). Retrieved February 5, 2026, from [Link]
-
Classical HCU - HCU Network America. (n.d.). Retrieved February 5, 2026, from [Link]
-
Characterization of patients with classical homocystinuria | Download Table. (n.d.). Retrieved February 5, 2026, from [Link]
-
Classical homocystinuria - Genomics Education Programme. (2020, August 26). Retrieved February 5, 2026, from [Link]
-
Liquid chromatography-mass spectrometric multiple reaction monitoring-based strategies for expanding targeted profiling towards quantitative metabolomics - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]
-
A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts - PubMed. (2012, December 12). Retrieved February 5, 2026, from [Link]
-
Vascular complications of cystathionine β-synthase deficiency: future directions for homocysteine-to-hydrogen sulfide research - PMC. (n.d.). Retrieved February 5, 2026, from [Link]
-
Establishment of a STING-Deficient HepG2 Cell Line through CRISPR/Cas9 System and Evaluation of Its Effects on Salmonella Replication - PMC - NIH. (n.d.). Retrieved February 5, 2026, from [Link]
-
Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]
-
(A) SH-SY5Y cells were transfected with siRNA for 24 hours and then... - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]
-
Extensive Thiol Profiling for Assessment of Intracellular Redox Status in Cultured Cells by HPLC-MS/MS - PMC. (2021, December 23). Retrieved February 5, 2026, from [Link]
-
Homocystinuria due to Cystathionine Beta-Synthase Deficiency - GeneReviews - NCBI - NIH. (2004, January 15). Retrieved February 5, 2026, from [Link]
-
Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC. (n.d.). Retrieved February 5, 2026, from [Link]
-
Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress - Spectrum: Concordia University Research Repository. (2017, July 31). Retrieved February 5, 2026, from [Link]
-
Silencing of SIAH1 in SH-SY5Y affects α-synuclein degradation pathway - PubMed Central. (n.d.). Retrieved February 5, 2026, from [Link]
-
Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria | Request PDF. (2025, August 6). Retrieved February 5, 2026, from [Link]_
-
Validation of Analytical Methods - ResearchGate. (2025, August 6). Retrieved February 5, 2026, from [Link]
-
Cystathionine β-synthase Deficiency: Of Mice and Men - PMC - PubMed Central - NIH. (n.d.). Retrieved February 5, 2026, from [Link]
-
Cystathionine | C7H14N2O4S - PubChem. (n.d.). Retrieved February 5, 2026, from [Link]
-
LC-MS/MS generated representative multiple reaction monitoring (MRM)... - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]
-
HEPG2 CRISPR Transfection Kit (for Hepatocellular Carcinoma Cells, HB-8065). (n.d.). Retrieved February 5, 2026, from [Link]
-
Cystathionine β‐Synthase (CBS) Deficiency: Genetics | Request PDF. (n.d.). Retrieved February 5, 2026, from [Link]
-
Allosteric control of human cystathionine β-synthase activity by a redox active disulfide bond - PMC - PubMed Central. (n.d.). Retrieved February 5, 2026, from [Link]
-
Successful RNA interference experiments in difficult-to-transfect cell lines. (n.d.). Retrieved February 5, 2026, from [Link]
-
HepG2 knockout (KO) Cell Line. (2025, June 26). Retrieved February 5, 2026, from [Link]
-
The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. (n.d.). Retrieved February 5, 2026, from [Link]
-
LC-MS/MS-MRM-Based Targeted Metabolomics for Quantitative Analysis of Polyunsaturated Fatty Acids and Oxylipins - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]
-
(PDF) Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. (2025, August 6). Retrieved February 5, 2026, from [Link]
-
[PDF] Validation of Analytic Methods for Biomarkers Used in Drug Development | Semantic Scholar. (n.d.). Retrieved February 5, 2026, from [Link]
-
Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - MDPI. (n.d.). Retrieved February 5, 2026, from [Link]
-
Role of the cystathionine β-synthase / H2S pathway in the development of cellular metabolic dysfunction and pseudohypoxia in down syndrome - PubMed Central. (n.d.). Retrieved February 5, 2026, from [Link]
-
What is CBS Deficiency (Homocystinuria)? | Understanding This Rare Metabolic Disorder. (2025, April 23). Retrieved February 5, 2026, from [Link]
-
shRNA knockdown - protocols.io. (2023, August 25). Retrieved February 5, 2026, from [Link]
-
Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture | PNAS. (2024, October 4). Retrieved February 5, 2026, from [Link]
-
CRISPR/Cas9-mediated knock-out of AGXT1 in HepG2 cells as a new in vitro model of Primary Hyperoxaluria Type 1 - PubMed. (2022, August 11). Retrieved February 5, 2026, from [Link]
-
(PDF) Liquid Chromatography-Mass Spectrometric Multiple Reaction Monitoring-based Strategies for Expanding Targeted Profiling towards Quantitative Metabolomics. (n.d.). Retrieved February 5, 2026, from [Link]
-
Knockout of Hepatocyte Growth Factor by CRISPR/Cas9 System Induces Apoptosis in Hepatocellular Carcinoma Cells - MDPI. (n.d.). Retrieved February 5, 2026, from [Link]
-
Multiple reaction monitoring with multistage fragmentation (MRM3) detection enhances selectivity for LC-MS/MS analysis of plasma free metanephrines - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]
-
Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography - MDPI. (n.d.). Retrieved February 5, 2026, from [Link]
-
Validation of analytic methods for biomarkers used in drug development - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]
-
The role of surface electrostatics on the stability, function and regulation of human cystathionine β-synthase, a complex multidomain and oligomeric protein - PMC - PubMed Central. (n.d.). Retrieved February 5, 2026, from [Link]
-
Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC - NIH. (2024, December 13). Retrieved February 5, 2026, from [Link]
-
Reversed Phase Selectivity. (2018, September 4). Retrieved February 5, 2026, from [Link]
-
Isomer separation by CPC chromatography - Rotachrom Technologies. (n.d.). Retrieved February 5, 2026, from [Link]
-
Reversed-Phase Liquid Chromatography and Water, Part II: Re-equilibration of the Stationary Phase Following Gradient Elution | LCGC International. (2019, April 1). Retrieved February 5, 2026, from [Link]
Sources
- 1. Allosteric control of human cystathionine β-synthase activity by a redox active disulfide bond - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. hcunetworkamerica.org [hcunetworkamerica.org]
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- 20. Validation of analytic methods for biomarkers used in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Allocystathionine HPLC Separation Guide
The following guide serves as a technical support center resource for optimizing the HPLC separation of Allocystathionine (a diastereomer of Cystathionine). It is designed for researchers requiring high-resolution separation of sulfur-containing amino acid isomers.[1]
Status: Active | Topic: Mobile Phase & Method Optimization | Level: Advanced
Executive Summary: The Separation Challenge
This compound and Cystathionine are diastereomers . Unlike enantiomers, they possess distinct physical properties and can theoretically be separated on achiral stationary phases (e.g., C18).[1] However, their structural similarity often leads to peak co-elution, particularly in complex biological matrices.[1]
Successful separation relies on exploiting subtle differences in hydrophobicity and pKa values.[1] This guide moves beyond "cookbook" recipes to provide a logic-driven optimization strategy.
Core Optimization Logic (The "Why" & "How")
Phase 1: Derivatization Strategy
Why it matters: Native amino acids lack sufficient hydrophobicity for retention on C18 and lack chromophores for UV detection.[1]
-
Standard Approach: OPA (o-Phthalaldehyde) + 2-Mercaptoethanol.[1][2][3]
-
Advanced Approach (Recommended): OPA + N-Acetyl-L-Cysteine (NAC) or OPA + 3-Mercaptopropionic Acid (3-MPA) .[1]
-
Scientific Insight: Using a chiral thiol like NAC creates a diastereomeric environment that can enhance the separation factor (
) between the this compound and cystathionine derivatives, even on an achiral column.
-
Phase 2: Mobile Phase Thermodynamics
-
Buffer Selection:
-
pH Control: The ionization state of the carboxylic acid groups differs slightly between diastereomers. A mobile phase pH between 5.5 and 6.5 (Acetate or Phosphate) often maximizes resolution.[1] At extremely low pH (< 3.0), the suppression of ionization may cause peak convergence.
-
Ionic Strength: 20–50 mM is sufficient.[1] Higher concentrations reduce peak tailing but increase system backpressure.[1]
-
-
Organic Modifier:
-
Methanol vs. Acetonitrile: Methanol is a protic solvent and interacts via hydrogen bonding, often providing better selectivity for polar isomers than aprotic Acetonitrile.[1]
-
Recommendation: Start with a Methanol/Buffer gradient.[1] If peaks are sharp but co-eluting, switch to Acetonitrile or a blend.[1]
-
Troubleshooting & FAQs
Direct answers to common user tickets.
Q1: "My this compound and Cystathionine peaks are co-eluting as a single broad peak."
Diagnosis: Insufficient selectivity (
-
Flatten the Gradient: Reduce the %B rate of change. (e.g., instead of 0–40% B in 10 min, try 5–25% B in 20 min).
-
Lower the Temperature: Temperature affects pKa and binding kinetics.[1] Reducing column temperature from 40°C to 20°C or 25°C often increases the resolution of structural isomers.[1]
-
Switch Organic Modifier: If using Acetonitrile, switch to Methanol to leverage different solvation mechanisms.
Q2: "I see 'ghost peaks' or baseline drift interfering with quantitation."
Diagnosis: Contaminated mobile phase or derivatization reagent degradation.[1] Solution Protocol:
-
Reagent Check: OPA is air-sensitive.[1] Prepare fresh daily.
-
Mobile Phase Hygiene: Use an amber bottle for the aqueous buffer to prevent algal growth (if using Phosphate).[1]
-
Trap Column: Install a "ghost trap" column between the pump and injector to catch impurities from the organic solvent.[1]
Q3: "The retention times shift between runs."
Diagnosis: pH instability or insufficient column equilibration.[1] Solution Protocol:
-
Buffer Capacity: Ensure your buffer is within its buffering range (e.g., Acetate is good at pH 3.8–5.8; Phosphate at 6.2–8.2).[1]
-
Equilibration: Diastereomer separation requires a pristine surface.[1] Increase equilibration time to 10–15 column volumes between gradient runs.
Validated Experimental Protocol
Use this as your starting point (Method A).
Reagents & Preparation
-
Derivatization Reagent: Dissolve 10 mg OPA in 250 µL Methanol. Add 250 µL 3-Mercaptopropionic acid (or NAC).[1] Dilute to 10 mL with 0.4 M Borate Buffer (pH 10.2).
-
Sample: Mix 10 µL sample + 10 µL reagent. React for 60 seconds (precisely) before injection.
Instrument Parameters
| Parameter | Setting | Notes |
| Column | C18 Core-Shell (2.6 µm, 100 x 2.1 mm) | High efficiency required.[1] |
| Mobile Phase A | 25 mM Sodium Phosphate, pH 6.5 | Filtered 0.2 µm.[1] |
| Mobile Phase B | Methanol : Acetonitrile (50:50) | Blend for balanced selectivity.[1] |
| Flow Rate | 0.3 mL/min | Optimized for 2.1 mm ID.[1] |
| Temperature | 25°C | Keep low for isomer resolution. |
| Detection | Fluorescence (Ex: 340 nm, Em: 450 nm) | High sensitivity.[1] |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Injection |
| 2.0 | 5 | Isocratic Hold (Stacking) |
| 15.0 | 35 | Shallow Gradient |
| 16.0 | 90 | Wash |
| 18.0 | 90 | Wash Hold |
| 18.1 | 5 | Re-equilibration |
| 25.0 | 5 | Ready for next inj.[1] |
Decision Logic Visualization
The following diagram illustrates the troubleshooting workflow for optimizing the separation.
Figure 1: Decision tree for optimizing this compound/cystathionine resolution. Follow the logical branches to isolate the root cause of separation failure.
References
-
Molnár-Perl, I. (2011).[1] Derivatization, stability and chromatographic behavior of o-phthaldialdehyde amino acid and amine derivatives. Journal of Chromatography A.
-
Bartolomeo, M. P., & Maisano, F. (2006).[1] Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques.
-
Waters Corporation. (2020).[1] Amino Acid Analysis: Mobile Phase Optimization Strategies.
-
Agilent Technologies. (2023).[1] AdvanceBio Amino Acid Analysis: User Guide and Protocols.
Sources
stability of allocystathionine in frozen biological samples
Technical Guide: Stability & Handling of Allocystathionine in Frozen Biological Samples
Topic: Stability of this compound in Frozen Biological Samples Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Format: Technical Support Center (Troubleshooting & FAQs)
This compound (specifically L-allocystathionine) is a diastereomer of the physiological metabolite L-cystathionine. In bioanalytical workflows, it is frequently utilized as a non-endogenous Internal Standard (IS) for the quantification of cystathionine in plasma and urine due to its identical molecular weight and similar ionization properties, yet distinct chromatographic retention time [1, 2].
The stability of this compound is governed by the same sulfur-chemistry principles as cystathionine and methionine. The primary risks to its stability in frozen matrices are oxidation to sulfoxides and enzymatic degradation during improper thawing. This guide provides evidence-based protocols to mitigate these risks.
Troubleshooting Guide & FAQs
Category A: Sample Integrity & Signal Loss
Q1: I am observing a gradual decrease in the this compound peak area in my frozen QC samples over 3 months. Is the compound degrading?
-
Diagnosis: This is likely due to oxidation , not hydrolytic cleavage. Like methionine, the thioether sulfur in this compound is susceptible to oxidation, forming this compound sulfoxide (+16 Da mass shift).
-
Root Cause: Storage at -20°C (instead of -80°C) or repeated freeze-thaw cycles introduces atmospheric oxygen and activates oxidative enzymes (if not deproteinized).
-
Solution:
-
Check Mass Spectrum: Look for a peak at m/z [M+H]⁺ + 16. If found, oxidation has occurred.
-
Storage Correction: Move all samples to -80°C.
-
Additive: For long-term storage of working standards, add an antioxidant like Dithiothreitol (DTT) or ascorbic acid, though acidification is usually sufficient for biological matrices [3].
-
Q2: My this compound internal standard peak splits into two during LC-MS analysis. Why?
-
Diagnosis: Diastereomeric interconversion or chromatographic pH instability.
-
Root Cause: this compound and cystathionine are diastereomers with two chiral centers. While stable under physiological conditions, exposure to extreme pH (>10) or high heat during derivatization can induce epimerization.
-
Solution: Ensure your mobile phase pH is acidic (typically 0.1% Formic Acid). Avoid alkaline crash solvents.
Category B: Storage & Handling[1][2]
Q3: Can I store this compound-spiked plasma at -20°C?
-
Technical Verdict: Not recommended for >1 month.
-
Data Insight: While cystathionine is relatively stable, sulfur-containing amino acids show measurable degradation (5–10%) after 3 months at -20°C due to residual enzymatic activity and slow oxidation [4].
-
Protocol: Store at -80°C . If -20°C is unavoidable, samples must be acidified (deproteinized) before freezing to halt enzymatic activity.
Q4: How many freeze-thaw cycles can this compound withstand?
-
Limit: Maximum 3 cycles .
-
Mechanism: Freeze-thaw cycles disrupt the matrix, releasing oxidative species. Data suggests that sulfur amino acids in urine are stable for up to 3 cycles, but significant losses (up to 20%) occur by the 6th cycle without antioxidants [5].
Validated Experimental Protocols
Protocol 1: Sample Stabilization & Freezing (Plasma/Urine)
Objective: To maximize the stability of this compound (and endogenous cystathionine) for long-term biobanking.
-
Collection: Collect whole blood into EDTA tubes (Purple top). Centrifuge immediately (2000 x g, 10 min, 4°C) to separate plasma.
-
Acidification (Critical Step):
-
Transfer plasma/urine to a cryovial.
-
Add Sulfosalicylic Acid (SSA) or Trichloroacetic Acid (TCA) to a final concentration of 5% (w/v).
-
Why? This precipitates enzymes (CBS/CGL) that might degrade the analyte and lowers pH to prevent oxidation [6].
-
-
Flash Freezing: Snap-freeze in liquid nitrogen or dry ice/ethanol bath.
-
Storage: Store at -80°C.
Protocol 2: Internal Standard Preparation
Objective: To prepare a stable this compound IS working solution.
-
Stock Solution: Dissolve this compound powder in 0.1 M HCl (Acidic pH prevents oxidation).
-
Aliquot: Divide into single-use aliquots (e.g., 100 µL).
-
Storage: Store at -80°C. Do not refreeze working aliquots.
Quantitative Stability Data
Table 1: Stability Profile of Sulfur-Amino Acids (Cystathionine/Allocystathionine) in Biological Matrices
| Storage Condition | Matrix | Stability Duration | Primary Degradation Mechanism | Recommendation |
| Room Temp (25°C) | Whole Blood | < 2 Hours | Enzymatic metabolism by blood cells | Centrifuge immediately |
| 4°C (Fridge) | Plasma/Urine | 24–48 Hours | Bacterial growth / Slow oxidation | Analyze within 24h or freeze |
| -20°C | Plasma (Raw) | 1–3 Months | Slow oxidation to sulfoxides | Risk Zone: Use -80°C |
| -20°C | Plasma (Acidified) | 6 Months | Minimal | Acceptable for medium term |
| -80°C | Plasma/Urine | > 2 Years | Negligible | Gold Standard |
Visual Workflow: Sample Processing for this compound Analysis
The following diagram illustrates the critical decision points to ensure analyte stability from collection to analysis.
Caption: Workflow for maximizing this compound stability. Acidification is the Critical Control Point (CCP) to prevent enzymatic and oxidative degradation during storage.
References
-
Amino, Y., & Suzuki, Y. (2017).[1] Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis. Bioscience, Biotechnology, and Biochemistry, 81(1), 95–101.[1][2] [Link]
-
Swaim, M. W., & Pizzo, S. V. (1988).[3] Methionine sulfoxide and the oxidative regulation of plasma proteinase inhibitors.[3] Journal of Leukocyte Biology, 43(4), 365–379.[3] [Link]
-
Wagner-Golbs, A., et al. (2019). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions. Journal of Proteome Research. [Link]
-
Joyce, T., et al. (2016). Stability of amino acids in urine samples. Biochemia Medica. [Link]
-
Fekkes, D. (2025).[4] Automated Analysis of Primary Amino Acids in Plasma by High-Performance Liquid Chromatography. ResearchGate. [Link]
Sources
- 1. Sci-Hub. Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis / Bioscience, Biotechnology, and Biochemistry, 2017 [sci-hub.box]
- 2. Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methionine sulfoxide and the oxidative regulation of plasma proteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Precision in Isomer Quantification: The Allocystathionine Technical Support Center
Introduction: The Isomer Imperative
Welcome to the Technical Support Center. If you are quantifying cystathionine (Cyst) in biological matrices, you are likely encountering the "isobaric interference" problem. Allocystathionine (allo-Cyst) is the diastereomer of L-cystathionine. Because they share the exact precursor mass (
The Scientific Reality: Inaccurate separation of these isomers leads to falsely elevated cystathionine readings, compromising data on the transsulfuration pathway and CBS (Cystathionine
This guide moves beyond basic protocol steps to focus on causality and self-validating QC systems .
Module 1: Chromatographic Resolution (The Core Challenge)
Q: My cystathionine peak has a "shoulder" or excessive tailing. Is this this compound interference?
A: Likely, yes.[1][2] This is a classic sign of co-eluting diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can theoretically be separated on achiral stationary phases, but they often co-elute on standard C18 gradients.[1][2]
Technical Protocol: The "Resolution Check" System
You must validate your column's ability to resolve these peaks before running samples.
-
Column Selection: Do not use standard C18. Use HILIC (Hydrophilic Interaction Liquid Chromatography) or a specialized Mixed-Mode Intrada column. These phases interact with the zwitterionic nature of amino acids, providing the selectivity needed for diastereomer separation.
-
The "System Suitability" Mix:
-
Create a QC standard containing equimolar concentrations (e.g., 1 µM) of L-Cystathionine and this compound.
-
Requirement: Baseline resolution (
) must be achieved.[1]
-
Troubleshooting Logic: Improving Resolution (
)
| Parameter | Adjustment Direction | Mechanistic Reason |
| Mobile Phase pH | Adjust to 3.0 - 4.0 | Amino acids are zwitterionic.[1] Controlling protonation ensures consistent interaction with the HILIC phase. |
| Buffer Strength | Increase Ammonium Formate (10mM | Higher ionic strength reduces secondary ionic interactions that cause peak broadening.[1] |
| Organic Modifier | Increase ACN % (Start at 90%) | In HILIC, water is the "strong" solvent. Increasing Acetonitrile (ACN) increases retention and selectivity. |
Visualizing the Pathway & Risk
The following diagram illustrates the Transsulfuration Pathway and where the analytical risk of isomer confusion arises.
Caption: The Transsulfuration pathway showing the critical point where this compound can mimic L-Cystathionine, leading to false quantification of CBS activity.
Module 2: Mass Spectrometry & Detection QC
Q: Can I use specific MRM transitions to distinguish them without separation?
A: No. Reliance on MRM transitions alone is a critical failure mode. Both isomers fragment similarly because they share the same functional groups (thioether, amine, carboxylic acid).[1][2]
-
Precursor Ion:
223.1 [1] -
Common Product Ions:
134.1,ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> 88.1, 74.0[1]
The "Ion Ratio" QC Check
While they share fragments, the ratio of abundances between two transitions often differs slightly due to stereochemical effects on fragmentation kinetics.
Protocol:
-
Monitor two transitions for every sample:
-
Quantifier (Primary):
(Loss of alanine moiety) -
Qualifier (Secondary):
[1]
-
-
Calculate Ratio:
-
Acceptance Criteria: The ratio in unknown samples must be within
of the ratio established by the L-Cystathionine authentic standard.
Module 3: Sample Preparation & Stability
Q: Can my sample prep induce isomerization?
A: Yes, under extreme pH or thermal stress. Thioethers are generally stable, but racemization can occur in harsh acidic conditions at high temperatures.[1][2]
Best Practice Protocol: Protein Precipitation
Avoid strong acid hydrolysis (like 6N HCl used for total protein amino acids) if you are measuring free cystathionine, as this will racemize the chiral centers, artificially creating this compound.[1][2]
Recommended Workflow:
-
Precipitation: Mix Plasma/Serum 1:3 with ice-cold Methanol containing 0.1% Formic Acid.
-
Internal Standard: Add Cystathionine-d4 (2 µM) before precipitation to account for recovery losses.
-
Centrifugation: 14,000 x g for 10 mins at 4°C.
-
Supernatant: Inject directly or dilute with mobile phase.[1] Do not dry down with heat >40°C. [2]
Module 4: Calibration & Standards Management
Q: Which Internal Standard (IS) is mandatory?
A: Cystathionine-d4 (tetradeuterated). Do not use a generic amino acid IS (like Valine-d8).[1] You need a structural analog that behaves identically in the HILIC mechanism.
Critical Note on IS Purity: Ensure your d4-Cystathionine standard does not contain d4-Allocystathionine impurities. If the IS has impurities, your "reference" peak will also split, making integration impossible.[1][2]
QC Summary Table: Acceptance Criteria
| QC Parameter | Metric | Acceptance Limit | Frequency |
| Retention Time (RT) | Drift | Every Run | |
| Peak Resolution ( | L-Cyst vs. Allo-Cyst | System Suitability (Start of Batch) | |
| Linearity ( | Calibration Curve | Every Batch | |
| Accuracy | QC Samples (Low/Med/High) | Every Batch | |
| Ion Ratio | Qual/Quant Transition | Every Sample |
Troubleshooting Logic Tree
Use this flow to diagnose peak issues during assay operation.
Caption: Decision matrix for diagnosing peak shape anomalies in cystathionine assays.
References
-
Cayman Chemical. Cystathionine-d4 Product Insert & Stability Data. Retrieved from [2]
-
PubChem. Cystathionine Compound Summary (CID 834). National Library of Medicine. Retrieved from [2]
-
Kozich, V., et al. (2014).[1][2] Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry. Clinica Chimica Acta. Retrieved from
-
Creative Proteomics. LC-MS vs LC-MS/MS: Performance and Quantitative Analysis Methods. Retrieved from
-
Chromsystems. LC-MS/MS: A New Approach to Amino Acid Analysis. Retrieved from
Sources
- 1. This compound | C7H14N2O4S | CID 10104953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Precision in Allocystathionine Measurement
Welcome to the technical support center dedicated to reducing analytical variability in the measurement of allocystathionine and related sulfur-containing amino acids. This guide is designed for researchers, scientists, and drug development professionals who require the highest level of accuracy and precision in their analytical workflows. Here, we will delve into the critical pre-analytical, analytical, and post-analytical factors that can influence the quantification of this compound, providing you with troubleshooting guides and frequently asked questions to navigate the complexities of your experiments.
The Significance of Accurate this compound Measurement
This compound is a diastereomer of cystathionine, an intermediate in the transsulfuration pathway which converts homocysteine to cysteine. While often considered in conjunction with cystathionine, the accurate and precise measurement of this compound is crucial for a comprehensive understanding of sulfur amino acid metabolism.[1] Elevated levels of homocysteine are a hallmark of Cystathionine Beta-Synthase (CBS) deficiency, a rare inherited metabolic disorder.[2][3] In this context, the entire metabolic profile, including cystathionine and its isomers, provides valuable insights for diagnosis, monitoring, and treatment efficacy. Given the structural similarity between this compound and cystathionine, analytical differentiation can be challenging, making robust and validated methods paramount.
Visualizing the Core Challenge: The Transsulfuration Pathway & Analytical Hurdles
The following diagram illustrates the metabolic context of this compound and highlights the key stages where analytical variability can be introduced.
Caption: Workflow for this compound measurement and sources of variability.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific issues that you may encounter during your experiments, providing explanations and actionable solutions.
Pre-Analytical Issues
Q1: My baseline this compound levels are inconsistent across different sample collection time points from the same subject. What could be the cause?
A1: Several pre-analytical factors can contribute to this variability:
-
Patient-Specific Variables: Physiological variables can impact analyte concentrations. It is advisable to standardize collection conditions, such as collecting samples from fasting subjects in the morning.[4]
-
Sample Collection Technique: Improper phlebotomy technique can lead to hemolysis, which can affect the concentration of various analytes.[5] Ensure that standardized and gentle blood collection procedures are followed.
-
Anticoagulant Choice: The type of anticoagulant used can influence analyte stability. For amino acid analysis, lithium heparin is often preferred. It is crucial to ensure the correct ratio of blood to anticoagulant, as under-filling tubes can lead to dilution effects.
-
Sample Handling and Processing Delays: The time between sample collection and centrifugation is critical.[4][5] For many analytes, processing should occur promptly to minimize changes in concentration due to cellular metabolism. If immediate processing is not possible, the stability of this compound under the specific storage conditions (temperature and duration) should be validated.[6][7]
Q2: I am concerned about the stability of this compound in my samples during storage. What are the best practices?
A2: this compound, like other sulfur-containing amino acids, can be susceptible to oxidation.[8] Proper storage is essential to maintain sample integrity:
-
Temperature: For short-term storage (up to 24 hours for some analytes), refrigeration at 2-8°C is often acceptable after plasma or serum separation.[7] For long-term storage, freezing at -80°C is the gold standard for preserving the stability of most biochemical analytes in plasma.[9]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples should be avoided as it can lead to degradation of analytes. It is best practice to aliquot samples into smaller volumes for single use before long-term storage.
-
Sample Type: While serum is commonly used, plasma is increasingly preferred to avoid delays associated with clotting and potential interference from fibrin clots in automated analyzers.[9]
| Storage Condition | Recommended Maximum Duration | Rationale |
| Whole Blood at Room Temperature | < 2 hours | To minimize metabolic changes by blood cells.[6] |
| Separated Plasma/Serum at 2-8°C | Up to 24 hours (analyte-dependent) | Slows down enzymatic degradation for many common analytes.[7] |
| Separated Plasma/Serum at -20°C | Weeks to months (analyte-dependent) | Suitable for intermediate-term storage. |
| Separated Plasma/Serum at -80°C | Months to years | Considered the optimal temperature for long-term stability of most biomolecules.[9] |
Table 1: General recommendations for sample storage to maintain analyte stability. Specific stability studies for this compound are recommended.
Analytical Issues
Q3: I am using LC-MS/MS and am having difficulty distinguishing this compound from cystathionine. How can I improve their separation?
A3: Differentiating between diastereomers like this compound and cystathionine is a common challenge in mass spectrometry as they have the same mass-to-charge ratio (isobaric).[10] The key to their distinct quantification lies in chromatographic separation:
-
Column Selection: Utilize a column with high resolving power. Chiral columns or columns with specific chemistries designed for amino acid analysis can provide the necessary selectivity to separate diastereomers.
-
Mobile Phase Optimization: Methodical optimization of the mobile phase composition (e.g., organic solvent content, pH, and additives) and the gradient elution profile is critical to achieve baseline separation of the isomers.
-
Derivatization: While not always necessary with modern LC-MS/MS methods, pre-column derivatization can alter the chromatographic properties of the amino acids, potentially enhancing the separation of isomers.
Q4: My results show high variability between replicate injections of the same sample. What are the likely causes within my LC-MS/MS system?
A4: High variability in replicate injections often points to issues with the analytical instrumentation or method:
-
Sample Preparation: Inconsistent protein precipitation or derivatization can introduce variability. Ensure that sample preparation steps are performed consistently and with high-purity reagents.
-
Injector Performance: A poorly performing autosampler can lead to inconsistent injection volumes. Regular maintenance and cleaning of the injector port, needle, and syringe are essential.
-
LC System Stability: Fluctuations in pump pressure, mobile phase composition, or column temperature can cause shifts in retention time and peak area. Ensure the LC system is well-maintained and equilibrated before analysis.
-
Mass Spectrometer Source Cleanliness: A contaminated ion source can lead to signal instability. Regular cleaning of the ion source is crucial for maintaining sensitivity and reproducibility.
Post-Analytical Issues
Q5: How do I ensure my data integration is accurate and not contributing to variability?
A5: Inaccurate peak integration is a significant source of post-analytical error.
-
Consistent Peak Picking Parameters: Use a standardized and validated set of peak integration parameters (e.g., peak width, threshold, and baseline settings) for all samples in a batch.
-
Manual Review: Always manually review the automated peak integration, especially for low-abundance peaks or in chromatograms with high baseline noise. Ensure the baseline is correctly drawn and the entire peak is integrated.
-
Signal-to-Noise Ratio: Establish a clear signal-to-noise ratio threshold for peak acceptance to avoid the integration of baseline noise.
Q6: I am unsure about the reference ranges for this compound. Where can I find this information?
A6: Establishing reliable reference intervals is crucial for the correct interpretation of results.
-
Literature Review: Search for published studies that have established reference intervals for this compound in the specific population and sample type you are analyzing. However, be aware that specific reference ranges for this compound are not as widely published as for other amino acids.
-
In-House Reference Intervals: If published ranges are not available or not applicable to your study population, it is best practice to establish your own reference intervals by analyzing a cohort of healthy individuals.[11][12] Statistical guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), should be followed.[2]
-
Contextual Interpretation: In the absence of established reference ranges, interpreting this compound levels in the context of the entire metabolic profile, particularly in relation to cystathionine and homocysteine, is critical.
Frequently Asked Questions (FAQs)
What are the most critical pre-analytical steps to control for accurate this compound measurement?
The most critical pre-analytical steps include ensuring patient preparation (e.g., fasting), using the correct anticoagulant and sample collection tube, minimizing the time between collection and centrifugation, and adhering to strict temperature control during sample processing and storage.[4][5]
Is derivatization necessary for this compound analysis by LC-MS/MS?
Modern LC-MS/MS systems often have sufficient sensitivity to detect underivatized amino acids.[13] However, pre-column derivatization can improve chromatographic separation, particularly for isomers, and enhance ionization efficiency, which may be beneficial for achieving lower limits of quantification. The decision to use derivatization depends on the specific analytical goals and instrumentation.
How can I identify and mitigate isobaric interferences in my this compound measurement?
Isobaric interference from other compounds with the same nominal mass is a key challenge.[10][14][15] High-resolution mass spectrometry can help differentiate between compounds with very similar masses. However, the most effective strategy for isomers like this compound and cystathionine is robust chromatographic separation prior to detection.
What quality control measures should be in place for a reliable this compound assay?
A robust quality control system should include:
-
Calibration Standards: A multi-point calibration curve prepared in a matrix similar to the samples should be run with each batch.
-
Quality Control Samples: At least two levels of quality control samples (low and high concentrations) should be included in each analytical run to monitor the accuracy and precision of the assay.
-
Internal Standards: The use of a stable isotope-labeled internal standard for this compound is highly recommended to correct for variability in sample preparation and instrument response.
What should I do if I cannot find specific reference ranges for this compound?
If you cannot find established reference ranges, consider the following:
-
Report the results in the context of other related analytes, such as the ratio of this compound to cystathionine.
-
Establish your own internal reference range from a well-characterized healthy population.[11][12]
-
Consult with a clinical chemist or a specialist in metabolic disorders for assistance with data interpretation.
Conclusion
Reducing analytical variability in this compound measurement requires a meticulous and systematic approach that addresses potential sources of error at every stage of the experimental workflow. By implementing the best practices outlined in this guide, from sample collection to data interpretation, researchers can enhance the reliability and reproducibility of their results, ultimately contributing to a more accurate understanding of sulfur amino acid metabolism in health and disease.
References
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Finney, H., et al. (2013). Reference intervals for plasma cystatin C and plasma creatinine in adults using methods traceable to international calibrators and reference methods. Scandinavian Journal of Clinical and Laboratory Investigation, 73(4), 334-343. Available at: [Link]
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Wu, F., et al. (2019). A new practical isobaric interference correction model for in-situ Hf isotopic analysis using laser ablation-multi-collector-ICP-mass spectrometry of zircons with high Yb/Hf ratios. Journal of Analytical Atomic Spectrometry, 34(5), 947-957. Available at: [Link]
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Kerkhofs, S., et al. (2019). Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis. The Journal of Steroid Biochemistry and Molecular Biology, 189, 149-158. Available at: [Link]
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Perez Quartey, et al. (2019). Stability of Selected Biochemical Analytes in Plasma Samples Stored under Different Time and Temperature Conditions. Journal of Clinical Chemistry and Laboratory Medicine, 2(1). Available at: [Link]
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Lippi, G., et al. (2016). Pre-analytical issues in the haemostasis laboratory: guidance for the clinical laboratories. Thrombosis Journal, 14, 27. Available at: [Link]
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Fiege, R., et al. (2006). Sulfur containing amino acids – challenge of accurate quantification. Journal of Analytical Atomic Spectrometry, 21(8), 753-759. Available at: [Link]
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PubChem. (n.d.). Cystathionine. National Center for Biotechnology Information. Available at: [Link]
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Jemal, M., & Xia, Y. Q. (2007). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. Rapid communications in mass spectrometry : RCM, 21(20), 3315–3328. Available at: [Link]
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Smith, S. M., et al. (2009). Stability of analytes related to clinical chemistry and bone metabolism in blood specimens after delayed processing. Clinical Biochemistry, 42(12), 1269-1272. Available at: [Link]
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Thomas, R. (2010). Reducing the Effects of Interferences in Quadrupole ICP-MS. Spectroscopy, 25(11), 26-33. Available at: [Link]
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Curcio, F., et al. (2015). Reference intervals for 24 laboratory parameters determined in 24-hour urine collections. Clinical Chemistry and Laboratory Medicine, 53(9), e223-e226. Available at: [Link]
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Li, T., et al. (2023). Bioinformatic analyzes and validation of cystathionine gamma-lyase as a prognostic biomarker and related to immune infiltrates in hepatocellular carcinoma. Heliyon, 9(5), e16132. Available at: [Link]
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Daves, M., et al. (2015). Stability of hematological analytes during 48 hours storage at three temperatures using Cell-Dyn hematology analyzer. Journal of Clinical Laboratory Analysis, 29(6), 507-511. Available at: [Link]
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Khayati, S., et al. (2020). Pre-analytical Phase in Hemostasis: The Main Anomalies and Means to Correct Them. American Journal of Laboratory Medicine, 5(4), 101. Available at: [Link]
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Zhang, L., et al. (2025). Cystatin C is a potential biomarker for predicting hyperhomocysteinemia associated with chronic kidney disease: A retrospective cross-sectional study. Scandinavian Journal of Clinical and Laboratory Investigation, 1-8. Available at: [Link]
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Boyanton, B. L., Jr, & Blick, K. E. (2012). Stability study of 81 analytes in human whole blood, in serum and in plasma. Clinical biochemistry, 45(1-2), 156–159. Available at: [Link]
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Sarstedt. (n.d.). Preanalytics. Available at: [Link]
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Adias, T. C., et al. (2014). Stability of Selected Hematological Parameters in Stored Blood Samples. Journal of Blood & Lymph, 4(2). Available at: [Link]
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Hawkins, R. (2012). Managing the Pre- and Post-analytical Phases of the Total Testing Process. Annals of laboratory medicine, 32(1), 5–16. Available at: [Link]
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Neogi, S. S., Mehndiratta, M., Gupta, S., & Puri, D. (2016). Pre-analytical phase in clinical chemistry laboratory. Journal of clinical and scientific research, 5(3), 171. Available at: [Link]
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Ghasemi, A., & Zahediasl, S. (2012). and reference intervals of plasma total homocysteine and creatinine in... ResearchGate. Available at: [Link]
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Caciotti, A., et al. (2012). Reference intervals for orotic acid in urine, plasma and dried blood spot using hydrophilic interaction liquid chromatography-tandem mass spectrometry. Clinica chimica acta; international journal of clinical chemistry, 413(3-4), 433–438. Available at: [Link]
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Desrochers, S., & Tausk, F. (1987). High-performance liquid chromatography of cystathionine, lanthionine and aminoethylcysteine using o-phthaldialdehyde precolumn derivatization. Journal of chromatography, 388(1), 200–204. Available at: [Link]
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Validation & Comparative
Navigating Sulfur Amino Acid Metabolism: A Comparative Guide to Allocystathionine and Total Homocysteine as Diagnostic Markers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of clinical diagnostics and biomedical research, the precise measurement of metabolic intermediates is paramount for understanding disease pathophysiology and developing targeted therapies. Within the critical pathway of sulfur-containing amino acids, both total homocysteine (tHcy) and allocystathionine have emerged as molecules of interest. However, their utility and establishment as diagnostic markers differ significantly. This guide provides an in-depth, objective comparison of this compound and total homocysteine, grounded in experimental data and field-proven insights, to empower researchers in their selection of appropriate biomarkers.
Introduction: Two Molecules in the Methionine Cycle
Total Homocysteine (tHcy): An Established Biomarker of Metabolic Dysfunction
Homocysteine is a pivotal, non-proteinogenic amino acid formed during the metabolism of methionine.[1] "Total homocysteine" encompasses all forms of homocysteine in the blood, including its oxidized, protein-bound, and free forms. For decades, elevated levels of tHcy, a condition known as hyperhomocysteinemia, have been recognized as an independent risk factor for a spectrum of pathologies.[2] These include cardiovascular diseases, stroke, neurovascular diseases, and dementia.[1][3] Consequently, tHcy is a well-established and routinely measured biomarker for assessing cardiovascular risk and diagnosing inherited metabolic disorders such as homocystinuria.[4][5]
This compound: An Isomer with an Emerging but Undefined Role
This compound is one of the four stereoisomers of cystathionine.[6][7] Cystathionine itself is a key intermediate in the transsulfuration pathway, where homocysteine is irreversibly converted to cysteine.[8] This pathway is crucial for the synthesis of glutathione, a major cellular antioxidant. While cystathionine levels are sometimes measured in conjunction with tHcy for the diagnosis of specific inborn errors of metabolism, the distinct diagnostic utility of the this compound isomer is not yet clearly defined in clinical practice.[4][9] Current research has explored cystathionine as a potential biomarker in other contexts, such as certain cancers, but its role, and that of its isomers, as a primary diagnostic marker remains an area of active investigation.[10]
Biochemical Pathways: A Tale of Two Intermediates
The metabolic fates of homocysteine and the formation of cystathionine are intricately linked within the methionine cycle. Understanding this pathway is crucial to appreciating the diagnostic significance of each molecule.
Homocysteine stands at a critical metabolic crossroads and can proceed down one of two major pathways:
-
Remethylation: Homocysteine can be remethylated back to methionine. This reaction is essential for replenishing the methionine pool and is dependent on folate and vitamin B12.[1]
-
Transsulfuration: Alternatively, homocysteine can enter the transsulfuration pathway, where it is condensed with serine to form cystathionine in a reaction catalyzed by the enzyme cystathionine β-synthase (CBS), which requires vitamin B6 as a cofactor.[8] Cystathionine is subsequently cleaved by cystathionine γ-lyase (CSE) to produce cysteine and α-ketobutyrate.[8]
This compound, as an isomer of cystathionine, is formed through the same CBS-catalyzed reaction. The specific stereoisomeric form produced can depend on the specific conditions and the presence of different substrates.
Figure 1. Simplified diagram of the methionine cycle and transsulfuration pathway.
Head-to-Head Comparison: this compound vs. Total Homocysteine
The following table provides a comparative overview of this compound and total homocysteine as diagnostic markers, based on current scientific understanding and clinical practice.
| Feature | Total Homocysteine (tHcy) | This compound |
| Clinical Significance | Well-established marker for homocystinuria, cardiovascular disease risk, and vitamin B12/folate deficiency.[4][11] | Not established as a primary diagnostic marker. Its clinical significance as a distinct entity from other cystathionine isomers is currently unclear. |
| Associated Pathologies | Homocystinuria, cardiovascular disease, stroke, Alzheimer's disease, neural tube defects.[5] | Primarily associated with conditions affecting the transsulfuration pathway, such as CBS deficiency, where cystathionine levels (isomers not always differentiated) are low. Elevated cystathionine may be seen in other metabolic disorders.[4][9] |
| Diagnostic Utility | Primary diagnostic marker for classical homocystinuria.[12] Used in risk stratification for cardiovascular events.[5] | Supportive diagnostic data. Low levels of total cystathionine can support a diagnosis of CBS deficiency when tHcy is elevated.[4] The specific diagnostic value of the this compound isomer is not defined. |
| Reference Range (Plasma) | Typically 5-15 µmol/L. Levels >15 µmol/L are considered hyperhomocysteinemia.[11][13] Significantly higher in untreated homocystinuria (>100 µmol/L).[4] | No established reference range for this compound specifically. Reference ranges for total cystathionine are less standardized and can vary between laboratories. |
| Analytical Methods | HPLC with fluorescence or electrochemical detection, immunoassays, LC-MS/MS.[14] | Primarily measured by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as part of a broader amino acid panel.[15][16] |
| Sample Type | Plasma or serum.[17] | Plasma, serum, or urine.[10] |
Experimental Methodologies: A Practical Guide
The choice of analytical methodology is critical for obtaining accurate and reproducible results. Here, we outline the principles of common, validated methods for the quantification of total homocysteine and cystathionine isomers.
Quantification of Total Homocysteine (tHcy) by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered a reference method for tHcy measurement due to its high specificity and sensitivity.[14]
Principle: This method involves a reduction step to convert all forms of homocysteine to its free thiol form, followed by separation using liquid chromatography and detection by tandem mass spectrometry. An isotopically labeled internal standard is used for accurate quantification.
Step-by-Step Protocol:
-
Sample Preparation:
-
To 100 µL of plasma or serum, add an internal standard solution containing a known concentration of a stable isotope-labeled homocysteine (e.g., d4-homocysteine).
-
Add a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to reduce all disulfide bonds. Incubate as required.
-
Precipitate proteins by adding a solvent like methanol or acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Chromatographic Separation: Separate homocysteine from other sample components using a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water and acetonitrile with formic acid).
-
Mass Spectrometric Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor the specific precursor-to-product ion transitions for both native homocysteine and the isotopically labeled internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Quantify the concentration of tHcy in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of homocysteine.
-
Sources
- 1. Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validating Allocystathionine: A Precision Metabolic Biomarker for Neurological Disorders
Executive Summary: The Stereochemical Frontier in Neuro-Metabolomics
In the landscape of neurological biomarkers, Allocystathionine (specifically the allo- diastereomer of cystathionine) has emerged as a critical, yet often overlooked, metabolic signal. While its isomer L-Cystathionine is widely recognized as the canonical intermediate in the transsulfuration pathway and a precursor to the neuroprotective gasotransmitter hydrogen sulfide (
Recent high-resolution metabolomic profiling has validated this compound as a sensitive discriminator in high-grade gliomas and a fluctuating marker in oxidative brain injury (e.g., electromagnetic pulse-induced damage). This guide outlines the rigorous validation protocols required to distinguish this compound from its canonical isomer, establishing it as a precision biomarker for neurological distress rather than merely a pathway byproduct.
Technical Deep Dive: this compound vs. L-Cystathionine
To validate this compound, one must first resolve the "Isomer Crisis." Standard amino acid analysis often co-elutes these isomers, leading to data artifacts.
| Feature | L-Cystathionine (Canonical) | This compound (Diagnostic Target) |
| Stereochemistry | (2S, 2'R)-Cystathionine | (2S, 2'S)- or (2R, 2'R)-Cystathionine (Diastereomer) |
| Primary Origin | Enzymatic condensation of Homocysteine + Serine (CBS Enzyme) | Likely non-enzymatic racemization, gut-microbiome derivation, or aberrant CBS activity in tumors. |
| Neurological Role | Neuroprotection: Substrate for CSE to produce | Biomarker: Elevated in hypermetabolic states (Glioma); Depleted in acute oxidative stress/injury. |
| Detection Challenge | High abundance; easily detected by standard HPLC. | Low abundance; requires Chiral LC-MS/MS or HRMAS NMR for resolution. |
The Mechanistic Divergence
While L-Cystathionine is actively consumed to generate glutathione and
Comparative Analysis: Validation Methodologies
The choice of validation platform determines the reliability of your this compound data.
A. High-Resolution Magic Angle Spinning (HRMAS) NMR
-
Best For: Intact tissue biopsies (e.g., Glioma resection).
-
Performance: HRMAS NMR allows for the detection of this compound without extraction artifacts. It has been successfully used to distinguish high-grade gliomas (Grade IV) based on a metabolic network including this compound, taurine, and hypotaurine.
-
Pros: Preserves tissue architecture; detects "bound" metabolites.
-
Cons: Lower sensitivity than MS; requires specialized probe heads.
B. Chiral LC-MS/MS (Targeted Metabolomics)
-
Best For: Biofluids (CSF, Plasma, Urine).
-
Performance: Utilization of chiral columns (e.g., Crownpak or Chiralpak) provides baseline separation of L-Cystathionine and this compound.
-
Pros: Femtomolar sensitivity; absolute quantification.
-
Cons: Requires rigorous sample cleanup to prevent ex vivo racemization.
C. Standard HPLC (Fluorescence Detection)
-
Status: NOT RECOMMENDED for this compound validation.
-
Reason: OPA/FMOC derivatization often masks the chiral center, leading to co-elution and false-positive "Total Cystathionine" readings that obscure the specific this compound signal.
Experimental Protocols
Protocol 1: Chiral LC-MS/MS Quantification in CSF
This protocol ensures the separation of this compound from the dominant L-isomer.
Reagents:
-
Internal Standard: L-Cystathionine-d4 (ensure no d4-allocystathionine contamination).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Workflow:
-
Sample Prep: Thaw CSF on ice. Add 10 µL of IS (1 µM).
-
Protein Precipitation: Add 3 volumes of ice-cold Methanol/Acetonitrile (1:1). Vortex 30s. Centrifuge at 15,000 x g for 10 min at 4°C.
-
Derivatization (Optional but Recommended): Use Benzyl chloroformate (BZF) if sensitivity is low, though underivatized chiral separation is preferred for structural certainty.
-
Chromatography:
-
Column: Chiralpak ZWIX(+) (3µm, 150 x 3 mm).
-
Gradient: Isocratic elution often yields better resolution for diastereomers. Start with 80% B (MeOH/ACN with 50mM Formic acid/25mM Ammonium formate).
-
-
MS Detection: Operate in MRM mode.
-
Transition: m/z 223.1 → 134.1 (Common fragment, optimize for chiral retention time).
-
Validation Criterion: Baseline resolution (Rs > 1.5) between L-Cystathionine (RT: ~4.2 min) and this compound (RT: ~4.8 min).
-
Protocol 2: HRMAS NMR for Glioma Biopsy Characterization
Based on protocols validating metabolic profiles in brain tumors.
-
Tissue Collection: Resect tumor tissue (approx. 15 mg). Immediate snap-freeze in liquid nitrogen (delay < 2 min to prevent metabolite degradation).
-
Sample Loading: Place frozen biopsy into a 30 µL disposable Kel-F insert. Add 10 µL
(lock solvent). -
Acquisition:
-
Instrument: 600 MHz NMR Spectrometer with HRMAS probe.
-
Spin Rate: 4 kHz (reduces anisotropy).
-
Sequence: CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence to suppress macromolecule signals (lipids/proteins) and enhance small metabolite visibility.
-
-
Analysis:
-
Target Resonance: Identify the this compound multiplets (distinct chemical shifts from L-Cystathionine due to magnetic environment differences).
-
Quantification: Normalize to creatine or total choline signal.
-
Visualizations
Diagram 1: The Transsulfuration Stereochemistry & Divergence
This diagram illustrates where this compound sits relative to the canonical neuroprotective pathway.
Caption: Divergence of this compound from the canonical transsulfuration pathway. Note that while L-Cystathionine drives H2S production, this compound accumulates or depletes as a marker of pathway dysregulation.
Diagram 2: Validation Workflow for Clinical Samples
A decision tree for selecting the correct validation method based on sample type.
Caption: Decision matrix for this compound validation. HRMAS NMR is preferred for intact tissue to preserve metabolic context, while Chiral LC-MS/MS is mandatory for biofluids to avoid co-elution errors common in standard HPLC.
References
-
Metabolic Profiling in Glioma
-
Oxidative Stress & Brain Injury
-
Title: Transcriptomic and metabolomic studies on the protective effect of molecular hydrogen against nuclear electromagnetic pulse-induced brain damage.[2]
- Source: Frontiers in Molecular Neuroscience / NIH PMC
- Significance: Identifies this compound as a significantly down-regulated metabolite in brain tissue following severe electromagnetic stress, valid
-
URL:[Link]
-
-
Metabolomics of Neurological Fibrosis/Stress
- Title: Investigation of urinary components in rat model of ketamine-induced bladder fibrosis based on metabolomics.
- Source: Transl
- Significance: Demonstrates this compound's utility as a differential metabolite in systemic fibrosis models, linking peripheral markers to neural/stress p
-
URL:[Link]
-
Analytical Stereochemistry
- Title: Validation of the determination of amino acids in plasma by high-performance liquid chrom
- Source: Journal of Chrom
- Significance: Highlights the technical difficulty of separating allo-L-cystathionine from other isomers using standard methods, reinforcing the need for chiral specific protocols.
-
URL:[Link]
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Navigating the Isomeric Maze: A Comparative Guide to Allocystathionine Levels in Patient Populations
For researchers and clinicians navigating the complexities of metabolic pathways, the transsulfuration pathway stands as a critical juncture in sulfur amino acid metabolism. Central to this pathway is the intermediate, cystathionine. However, a nuanced challenge often overlooked in routine metabolic profiling is the existence of its diastereomer, allocystathionine. This guide provides an in-depth comparison of what is known about cystathionine levels across various patient populations, discusses the analytical hurdles in differentiating it from this compound, and posits the potential clinical significance of resolving this isomeric puzzle.
The Transsulfuration Pathway: A Tale of Two Stereoisomers
The transsulfuration pathway is a pivotal metabolic route that channels homocysteine, a potentially toxic amino acid, towards the synthesis of cysteine. This two-step enzymatic process is fundamental for maintaining redox balance through the production of glutathione, as well as for generating other vital metabolites like taurine.
The first committed step is the condensation of homocysteine and serine, a reaction catalyzed by cystathionine β-synthase (CBS) .[1][2][3] The product of this reaction is L-cystathionine . Subsequently, cystathionine γ-lyase (CGL) cleaves L-cystathionine to yield L-cysteine, α-ketobutyrate, and ammonia.[4]
Critically, the stereochemistry of the substrates is paramount. CBS specifically synthesizes the L-cystathionine diastereomer. L-allocystathionine differs from L-cystathionine in the spatial arrangement of the amino and carboxyl groups around the α-carbon of the homocysteinyl moiety. While not the primary product of CBS, its presence in biological systems could signify alternative metabolic routes or enzymatic promiscuity under pathological conditions, making its specific measurement a topic of significant interest.
Sources
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- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Cystathionine β-synthase and cystathionine γ-lyase double gene transfer ameliorate homocysteine-mediated mesangial inflammation through hydrogen sulfide generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cystathionine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Guide to Personal Protective Equipment for Handling Allocystathionine
As a Senior Application Scientist, it is my priority to ensure that your research is not only groundbreaking but also conducted with the highest standards of safety. This guide provides essential, immediate safety and logistical information for handling Allocystathionine, grounded in the established protocols for its analogue, Cystathionine.
Understanding the Hazard: Why Specific PPE is Crucial
Cystathionine is a key intermediate in the transsulfuration pathway, which is central to sulfur-containing amino acid metabolism.[1][2] While not classified as a highly hazardous substance, its fine, powdered form can pose an irritation risk upon inhalation or contact with skin and eyes.[3] Furthermore, as a non-proteinogenic amino acid, its long-term toxicological properties may not be as extensively studied as those of the 20 common amino acids.[4][5][6] Therefore, a cautious and systematic approach to personal protection is warranted.
The primary goals of the recommended Personal Protective Equipment (PPE) are to prevent:
-
Inhalation of the powdered form, which can cause respiratory tract irritation.
-
Dermal Contact to avoid potential skin irritation or sensitization.
-
Eye Contact to prevent irritation.
-
Ingestion through contaminated hands or surfaces.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum PPE required for handling this compound in a laboratory setting. Specific tasks may require additional protective measures.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or latex gloves. | To prevent direct skin contact with the chemical. Always inspect gloves for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or safety goggles. | To protect the eyes from airborne particles and accidental splashes. Standard prescription glasses are not a substitute. |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination.[7] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. A NIOSH-approved N95 respirator should be used if handling large quantities or if there is a risk of aerosolization. | To prevent the inhalation of fine particles, which can cause respiratory irritation. |
Step-by-Step Guide to Safe Handling and Disposal
Adherence to a strict protocol is the foundation of laboratory safety. The following steps provide a clear workflow for handling this compound, from preparation to disposal.
Preparation and Weighing
-
Designated Area: Conduct all handling of powdered this compound in a designated area, such as a chemical fume hood or a well-ventilated space, to minimize inhalation risk.[8]
-
Donning PPE: Before handling the compound, put on all required PPE in the following order: lab coat, safety glasses, and then gloves.
-
Weighing: When weighing the powder, use a spatula to carefully transfer the material. Avoid any actions that could create dust. Close the container tightly after use.
-
Solubilization: If preparing a solution, add the solvent to the powder slowly to avoid splashing. L-(+)-Cystathionine is soluble in 1N HCl at approximately 10 mg/ml.[9]
Experimental Use
-
Contained Systems: Whenever possible, conduct experiments in closed or contained systems to minimize exposure.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[8]
-
Labeling: Clearly label all containers with the name of the compound and any known hazards.
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, use an absorbent material to contain the powder or liquid.
-
Clean-up: Carefully sweep or wipe up the spilled material and place it in a sealed container for disposal. Avoid generating dust.[10]
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water.
Disposal Plan
Proper disposal of chemical waste is critical to environmental and personal safety.
-
Waste Collection: Dispose of all waste materials, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations. For sulfur-containing compounds, specific guidelines may apply to prevent environmental contamination.[11] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Emergency Procedures
In case of accidental exposure, immediate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12][13] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[12] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air.[12] If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.[12]
Visualizing the Workflow
To ensure a clear and consistent application of these safety protocols, the following diagram illustrates the standard workflow for handling this compound.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
- PPG. (2025, June 25).
- G-Biosciences.
- Carl ROTH.
- Sigma-Aldrich. (2024, September 6).
- Sigma-Aldrich. (2025, April 30).
- MedchemExpress.com. (2025, June 2).
- SAFETY D
- Fisher Scientific.
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National Center for Biotechnology Information. (n.d.). Cystathionine. PubChem. Retrieved from [Link]
- Cayman Chemical. 16061.pdf.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Open Government program. GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE.
- Al-Hassan, A. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC.
- Pristine Medical. Personal Protective Equipment (PPE).
- Fowden, L., D'Mello, J. P. F., & Howard, C. (2001). Toxicity of Non-protein Amino Acids to Humans and Domestic Animals.
- PennState Environmental Health and Safety.
- Lee, S., et al. (2023).
- Polovich, M. (2011). Personal protective equipment for antineoplastic safety. PubMed.
- Thomas, D. (2018). Non-protein Functions of Amino Acids. News-Medical.
- Stipanuk, M. H. (2004). The sulfur-containing amino acids: an overview. PubMed.
- Wikipedia. (n.d.). Non-proteinogenic amino acids.
- Minnesota Department of Health. (2022, October 20). Components of Personal Protective Equipment (PPE).
- Elekofehinti, O. O., et al. (2023). Plant proteins, peptides, and non-protein amino acids: Toxicity, sources, and analysis. PMC.
- Reactome Pathway D
- American Society of Health-System Pharmacists. PERSONAL PROTECTIVE EQUIPMENT.
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- 1. The sulfur-containing amino acids: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | Sulfur amino acid metabolism [reactome.org]
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- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
